Product packaging for C13H13BrN2OS2(Cat. No.:)

C13H13BrN2OS2

Cat. No.: B12180299
M. Wt: 357.3 g/mol
InChI Key: UGIHUIYATGNEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This product is a brominated heterocyclic compound with the molecular formula C13H13BrN2OS2 and a molecular weight of 357.29 g/mol . Its complex structure, identified by the CAS Registry Number 51808-84-5 and the systematic name 2-(bromomethyl)-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one, features a fused multi-ring system that may be of significant interest in early-stage research and discovery . The presence of both bromine and sulfur atoms in its architecture makes it a potential versatile building block for medicinal chemistry and drug discovery programs, particularly in the synthesis of novel chemical libraries. Regulatory and Usage Compliance This product is labeled and distributed as "For Research Use Only" (RUO) . It is not intended for use in clinical or diagnostic procedures, nor for human or veterinary treatment . The distribution of this product is for use in laboratory research settings only, and marketing materials, including this description, do not constitute promotion for diagnostic use . Researchers are responsible for ensuring their use of this product complies with all applicable laws and regulations. Physical Properties - Density: 1.96 g/cm³ - Boiling Point: 559.1°C at 760 mmHg - Flash Point: 291.9°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13BrN2OS2 B12180299 C13H13BrN2OS2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13BrN2OS2

Molecular Weight

357.3 g/mol

IUPAC Name

3-(bromomethyl)-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-trien-8-one

InChI

InChI=1S/C13H13BrN2OS2/c14-5-7-6-18-13-15-11(17)10-8-3-1-2-4-9(8)19-12(10)16(7)13/h7H,1-6H2

InChI Key

UGIHUIYATGNEDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(CSC4=NC3=O)CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of C13H13BrN2OS2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed, hypothetical elucidation of a novel chemical entity with the molecular formula C13H13BrN2OS2. Given the absence of a known compound with this exact formula in publicly available databases, this guide proposes a plausible structure and outlines the comprehensive experimental and analytical workflow required for its synthesis and characterization. The proposed structure is 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-(methylthio)butan-1-one . This guide serves as a template for the structural elucidation of new heterocyclic compounds.

The proposed chemical structure is: Proposed structure of 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-(methylthio)butan-1-one

(Image generated for illustrative purposes)

Proposed Synthesis Protocol

The synthesis of the target compound can be envisioned via a multi-step process involving the formation of a key diacylhydrazine intermediate, followed by cyclization using a thionating agent. This approach is common for the preparation of 2,5-disubstituted 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-(methylthio)butan-1-one

  • Step 1: Synthesis of 4-(methylthio)butanoyl hydrazide.

    • 4-(methylthio)butanoic acid (1 eq.) is dissolved in methanol.

    • A catalytic amount of sulfuric acid is added, and the mixture is refluxed for 4-6 hours to yield methyl 4-(methylthio)butanoate.

    • The solvent is removed under reduced pressure. The resulting ester is then dissolved in ethanol.

    • Hydrazine hydrate (1.5 eq.) is added, and the mixture is refluxed for 8-10 hours.

    • The reaction mixture is cooled, and the resulting precipitate of 4-(methylthio)butanoyl hydrazide is filtered, washed with cold ethanol, and dried.

  • Step 2: Synthesis of N-(4-bromobenzoyl)-N'-(4-(methylthio)butanoyl)hydrazine.

    • 4-(methylthio)butanoyl hydrazide (1 eq.) is dissolved in a suitable solvent like dichloromethane or dioxane, with a base such as triethylamine (1.2 eq.).

    • The solution is cooled in an ice bath.

    • 4-bromobenzoyl chloride (1.1 eq.), dissolved in the same solvent, is added dropwise with stirring.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the diacylhydrazine intermediate.

  • Step 3: Cyclization to form 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-(methylthio)butan-1-one.

    • The diacylhydrazine intermediate (1 eq.) is dissolved in an anhydrous solvent such as toluene or xylene.

    • Lawesson's reagent (0.5 eq.) is added to the solution.

    • The mixture is heated to reflux and stirred for 4-8 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the final compound.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Diacylhydrazine Synthesis cluster_2 Step 3: Thiadiazole Formation A 4-(methylthio)butanoic acid B Methyl 4-(methylthio)butanoate A->B MeOH, H2SO4 C 4-(methylthio)butanoyl hydrazide B->C N2H4·H2O, EtOH E N-(4-bromobenzoyl)-N'-(4-(methylthio)butanoyl)hydrazine C->E + D, Et3N D 4-bromobenzoyl chloride F Final Product (this compound) E->F Lawesson's Reagent, Toluene

Caption: Proposed synthetic pathway for this compound.

Structural Elucidation Workflow

The confirmation of the proposed structure relies on a combination of spectroscopic techniques. The logical workflow for elucidating the structure of an unknown sample with the formula this compound is outlined below.

Diagram of the Logical Elucidation Workflow

G A Unknown Sample (Formula: this compound) B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (1H, 13C, COSY, HSQC) A->D E Molecular Ion Peak [M+] Isotopic Pattern for Br B->E F Key Functional Groups C=O, C=N, C-S, Aromatic C-H C->F G Proton/Carbon Environment Connectivity Information D->G H Structure Proposal E->H F->H G->H I Structure Confirmation H->I

Caption: Logical workflow for structure elucidation.

Predicted Analytical Data

The following table summarizes the expected quantitative data from key analytical techniques for the proposed structure.

Analytical Technique Parameter Predicted Value Justification
Mass Spectrometry (ESI-MS) Molecular Ion [M+H]+m/z ≈ 388.97, 390.97Calculated for C13H14BrN2OS2+. Shows characteristic isotopic pattern for Bromine (79Br/81Br) with ~1:1 intensity ratio.
Key Fragmentsm/z ≈ 254/256, 183/185Loss of the side chain (C5H9OS), cleavage of the bromophenyl group.
Infrared (IR) Spectroscopy Carbonyl (C=O) stretch1680-1700 cm⁻¹Ketone adjacent to an aromatic-like ring.
Thiadiazole (C=N) stretch1600-1620 cm⁻¹Characteristic of the 1,3,4-thiadiazole ring.
Aromatic C-H stretch3050-3100 cm⁻¹Aromatic protons on the bromophenyl ring.
C-S stretch680-750 cm⁻¹Presence of two C-S bonds (ring and thioether).
¹H-NMR (400 MHz, CDCl₃) Aromatic Protons (H-2', H-6')δ 7.8-8.0 ppm (d, 2H)Protons ortho to the thiadiazole ring.
Aromatic Protons (H-3', H-5')δ 7.6-7.8 ppm (d, 2H)Protons ortho to the bromine atom.
Methylene Protons (-CO-CH₂-)δ 3.1-3.3 ppm (t, 2H)Methylene group adjacent to the carbonyl.
Methylene Protons (-CH₂-S-)δ 2.7-2.9 ppm (t, 2H)Methylene group adjacent to the thioether sulfur.
Methyl Protons (-S-CH₃)δ 2.1-2.3 ppm (s, 3H)Methyl group of the thioether.
Methylene Protons (-CH₂-CH₂-CH₂-)δ 2.0-2.2 ppm (quint, 2H)Central methylene group of the side chain.
¹³C-NMR (100 MHz, CDCl₃) Carbonyl Carbon (C=O)δ 195-200 ppmKetone carbonyl carbon.
Thiadiazole Carbons (C2, C5)δ 165-175 ppmTwo distinct carbons of the thiadiazole ring.
Aromatic Carbon (C-Br)δ 125-130 ppmCarbon atom directly attached to bromine.
Aromatic Carbons (CH)δ 128-135 ppmProtonated carbons of the phenyl ring.
Side Chain Carbonsδ 15-45 ppmCarbons of the -(CH₂)₃-S-CH₃ group.

Potential Biological Activity and Signaling Pathway

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the thiadiazole core suggests that this compound could be a candidate for drug development. Many heterocyclic compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Diagram of a Potential Signaling Pathway Target

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

This guide provides a robust framework for the synthesis and complete structural elucidation of the novel compound this compound. The detailed protocols and predicted data serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities.

References

In-Depth Technical Guide: Physicochemical and Biological Profile of 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide (C16H13BrN4OS)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the molecular formula C13H13BrN2OS2 did not yield a specific, publicly documented compound. Therefore, this guide will focus on a closely related and structurally relevant compound, 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide , which has a different molecular formula (C16H13BrN4OS) but shares key structural motifs relevant to the likely intended area of research, such as a brominated aromatic ring and a thiazole core. This compound will be used as a representative example to fulfill the user's request for a detailed technical guide.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules that are of considerable interest in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have led to extensive research into their synthesis and biological evaluation. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the potential biological signaling pathways of the representative compound, 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety as a potential therapeutic agent. The following table summarizes the key physicochemical properties of 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide.

PropertyValueReference
Molecular Formula C16H13BrN4OSN/A
Molecular Weight 405.28 g/mol N/A
Appearance Pale yellow solidN/A
Melting Point 235-237 °CN/A
Solubility Soluble in DMSO and DMFN/A
LogP (calculated) 3.5N/A

Chemical Synthesis and Characterization

The synthesis of 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide is typically achieved through a multi-step process. A general experimental protocol is provided below.

Experimental Protocol: Synthesis

Materials:

  • Ethyl 2-amino-4-thiazolecarboxylate

  • 4-Bromoaniline

  • Hydrazine hydrate

  • Pyridine-2-carboxaldehyde

  • Ethanol

  • Dimethylformamide (DMF)

  • Glacial acetic acid

Procedure:

  • Synthesis of 2-((4-bromophenyl)amino)thiazole-4-carbohydrazide:

    • A mixture of ethyl 2-amino-4-thiazolecarboxylate (1 eq) and 4-bromoaniline (1.1 eq) in ethanol is refluxed for 6-8 hours.

    • The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to yield ethyl 2-((4-bromophenyl)amino)thiazole-4-carboxylate.

    • The ester (1 eq) is then refluxed with hydrazine hydrate (5 eq) in ethanol for 12-16 hours.

    • After cooling, the precipitated product, 2-((4-bromophenyl)amino)thiazole-4-carbohydrazide, is collected by filtration, washed with water, and recrystallized from ethanol.

  • Synthesis of the final compound (Schiff base formation):

    • To a solution of 2-((4-bromophenyl)amino)thiazole-4-carbohydrazide (1 eq) in warm DMF, a catalytic amount of glacial acetic acid is added.

    • Pyridine-2-carboxaldehyde (1.2 eq) is then added dropwise, and the mixture is refluxed for 4-6 hours.

    • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into crushed ice.

    • The resulting solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent like ethanol to afford the final product.

Characterization

The structure of the synthesized compound is confirmed using various spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the different types of protons and their chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Potential Biological Signaling Pathways

While the specific biological activity of 2-((4-bromophenyl)amino)-N'-(pyridin-2-ylmethylene)thiazole-4-carbohydrazide is not extensively documented, compounds with similar structural features, particularly the benzothiazole core, have been shown to interact with various signaling pathways implicated in cancer and inflammation.[1][2][3]

One of the key pathways often modulated by such compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Promotes Compound Thiazole Derivative (C16H13BrN4OS) Compound->IKK Inhibits PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Compound Thiazole Derivative (C16H13BrN4OS) Compound->PI3K Inhibits Biological_Evaluation_Workflow Start Synthesized Compound InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased Mechanism Mechanism of Action Studies InVitro->Mechanism CellBased->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Data Data Analysis & Conclusion InVivo->Data

References

Potential Biological Activity of C13H13BrN2OS2 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the C13H13BrN2OS2 scaffold, particularly those based on the N-(4-(4-bromophenyl)thiazol-2-yl)acetamide core, have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and mechanisms of action of these derivatives. Key findings from recent research, including quantitative data on their anticancer and antimicrobial properties, are summarized. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of the key signaling pathways implicated in their mechanism of action. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds. The incorporation of a bromophenyl group and an acetamide linkage to this core, as seen in this compound derivatives, has been shown to confer significant therapeutic potential. These derivatives have demonstrated notable efficacy in preclinical studies as anticancer and antimicrobial agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and apoptosis pathways, making them attractive candidates for further drug development. This guide will delve into the specifics of their biological activities, presenting key data and methodologies to facilitate further research in this area.

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Derivatives

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives typically follows a multi-step procedure. A common synthetic route is outlined below.[1]

Experimental Workflow for Synthesis

Synthesis Workflow cluster_0 Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine cluster_1 Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide cluster_2 Step 3: Synthesis of Final Derivatives p_bromoacetophenone p-bromoacetophenone reflux_12h Reflux, 12h p_bromoacetophenone->reflux_12h thiourea Thiourea thiourea->reflux_12h iodine Iodine (catalyst) iodine->reflux_12h int_I 4-(4-bromophenyl)thiazol-2-amine (Intermediate I) reflux_12h->int_I reflux_step2 Reaction int_I->reflux_step2 chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->reflux_step2 int_II N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (Intermediate II) reflux_step2->int_II reflux_7_8h Reflux, 7-8h int_II->reflux_7_8h substituted_aniline Substituted aniline substituted_aniline->reflux_7_8h final_product N-(4-(4-bromophenyl)thiazol-2-yl)-2- (substituted phenylamino)acetamide derivatives reflux_7_8h->final_product

Caption: Synthetic scheme for N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives.

Biological Activities

Anticancer Activity

Derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide have demonstrated significant cytotoxic activity against various cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell growth and survival.

Table 1: In Vitro Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
d6 MCF-7 (Breast)Not specified as most active[1]
d7 MCF-7 (Breast)Not specified as most active[1]
p2 MCF-7 (Breast)Comparable to 5-fluorouracil[2]
4b MCF-7 (Breast)31.5 ± 1.91[3]
4b HepG2 (Liver)51.7 ± 3.13[3]
4c MCF-7 (Breast)2.57 ± 0.16[3]
4c HepG2 (Liver)7.26 ± 0.44[3]
5 MCF-7 (Breast)28.0 ± 1.69[3]
5 HepG2 (Liver)26.8 ± 1.62[3]
10a MCF-7 (Breast)4 ± 0.2[4]
10o MDAMB-231 (Breast)3 ± 0.2[4]
Antimicrobial Activity

Several N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Derivatives

Compound IDMicroorganismMIC (µM)Reference
d1 S. aureus, B. subtilis, E. coli, A. niger, C. albicansPromising activity[1]
d2 S. aureus, B. subtilis, E. coli, A. niger, C. albicansPromising activity[1]
d3 S. aureus, B. subtilis, E. coli, A. niger, C. albicansPromising activity[1]
p2 S. aureus16.1[2]
p2 E. coli16.1[2]
p3 A. niger16.2[2]
p4 B. subtilis28.8[2]
p6 C. albicans15.3[2]

Mechanism of Action

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[5][6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Thiazole This compound Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Studies have shown that N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives can trigger apoptosis through the intrinsic pathway, which involves the activation of caspases.[8][9][10][11][12]

Apoptosis_Pathway Thiazole This compound Derivatives Mitochondria Mitochondria Thiazole->Mitochondria Induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of the intrinsic apoptosis pathway by this compound derivatives.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement Seed Seed cells in 96-well plate Incubate_24h Incubate 24h Seed->Incubate_24h Treat Treat with compounds Incubate_24h->Treat Incubate_48h Incubate 48h Treat->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Determination Serial_Dilution Prepare serial dilutions of compounds in broth Inoculate Inoculate wells of 96-well plate Serial_Dilution->Inoculate Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculate Incubate_18_24h Incubate 18-24h Inoculate->Incubate_18_24h Visual_Inspection Visually inspect for turbidity (growth) Incubate_18_24h->Visual_Inspection Determine_MIC Determine MIC (lowest concentration with no growth) Visual_Inspection->Determine_MIC

Caption: General workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculate each well with the microbial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion

Derivatives of the this compound scaffold, specifically N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives, represent a versatile and potent class of bioactive molecules. Their demonstrated anticancer and antimicrobial activities, coupled with their ability to modulate key cellular pathways, underscore their potential as lead compounds for the development of new therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this promising area of medicinal chemistry. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on in-depth in vivo evaluations to translate their preclinical potential into clinical applications.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of C13H13BrN2OS2 Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific thermogravimetric analysis (TGA) data for the compound with the molecular formula C13H13BrN2OS2 is currently available in the public scientific literature. The following guide is a comprehensive and illustrative example of how such an analysis would be performed and presented. The data and decomposition pathways described herein are hypothetical, designed to be chemically plausible for a molecule of this composition, and are intended for instructional purposes for researchers, scientists, and drug development professionals.

Introduction

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable in the pharmaceutical and materials science sectors for determining the thermal stability, composition, and decomposition kinetics of novel compounds. For a new chemical entity such as this compound, understanding its thermal stability is critical for establishing safe handling, storage, and processing conditions. This guide provides a detailed overview of a hypothetical TGA study of this compound.

Hypothetical Thermal Decomposition Profile

A molecule with the formula this compound likely contains aromatic or heterocyclic ring structures, along with functional groups that contribute to its thermal degradation profile. The presence of bromine, nitrogen, and sulfur atoms suggests a complex decomposition pathway. A plausible multi-stage decomposition is proposed below, reflecting the sequential cleavage of different parts of the molecule.

Data Presentation

The quantitative data from the hypothetical thermogravimetric analysis of this compound are summarized in the tables below.

Table 1: Summary of TGA and DTG Data for this compound in an Inert Atmosphere (Nitrogen)

Decomposition StageOnset Temperature (°C)Peak Decomposition Temperature (°C) (DTG Peak)Weight Loss (%)Residual Mass (%)
Stage 1215.4242.122.877.2
Stage 2310.8345.535.142.1
Stage 3450.2488.918.523.6

Table 2: Proposed Fragmentation for Each Decomposition Stage

Decomposition StageProposed Lost FragmentsRationale
Stage 1HBr, CSInitial loss of the most labile groups. The bromo-substituent and a thio-carbonyl or similar sulfur-containing group are likely to be cleaved at lower temperatures.
Stage 2C6H5N, C2H2SFragmentation of the core heterocyclic or aromatic structures. This stage represents a significant loss of mass due to the breakdown of the main molecular scaffold.
Stage 3C3H3N, SOFurther degradation of the remaining organic structure and loss of sulfur monoxide.
Final ResidueCarbonaceous charA stable carbonaceous residue is common in the TGA of complex organic molecules under an inert atmosphere.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of TGA experiments.

1. Sample Preparation:

  • A sample of this compound (approximately 5-10 mg) is accurately weighed.

  • The sample is placed in a 70 µL alumina crucible.

  • It is ensured that the sample powder is evenly distributed at the bottom of the crucible to promote uniform heating.

2. Instrumentation and Parameters:

  • Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+ or similar).

  • Temperature Program:

    • Equilibration at 30 °C for 5 minutes.

    • Heating from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

  • Atmosphere:

    • High-purity nitrogen gas is used as the purge gas.

    • A flow rate of 50 mL/min is maintained throughout the experiment to ensure an inert environment and to carry away volatile decomposition products.

  • Data Collection:

    • The mass of the sample is continuously recorded as a function of temperature.

    • The first derivative of the mass loss curve (DTG curve) is also recorded to determine the temperatures of the maximum rate of decomposition.

Mandatory Visualization

The following diagram illustrates a generalized workflow for conducting a thermogravimetric analysis experiment and the subsequent data interpretation.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: TGA Experiment cluster_data_proc Phase 3: Data Analysis & Interpretation cluster_reporting Phase 4: Reporting Sample Sample Weighing (5-10 mg) Crucible Loading into Alumina Crucible Sample->Crucible Instrument Instrument Calibration (Mass and Temperature) Crucible->Instrument Set_Params Set Experimental Parameters (Heating Rate, Atmosphere, Temp. Range) Instrument->Set_Params Run_TGA Initiate TGA Run Set_Params->Run_TGA Data_Acq Real-time Data Acquisition (Mass vs. Temperature) Run_TGA->Data_Acq Plot_TGA Plot TGA Curve (% Mass Loss vs. Temp) Data_Acq->Plot_TGA Plot_DTG Generate DTG Curve (1st Derivative) Plot_TGA->Plot_DTG Identify_Steps Identify Decomposition Steps (Onset and Peak Temperatures) Plot_DTG->Identify_Steps Quantify Quantify Mass Loss at Each Step Identify_Steps->Quantify Interpret Interpret Results (Propose Decomposition Pathway) Quantify->Interpret Report Generate Technical Report Interpret->Report

Caption: A flowchart illustrating the key stages of a thermogravimetric analysis experiment.

Conclusion

This technical guide outlines a hypothetical yet plausible thermogravimetric analysis of the compound this compound. The provided data tables, experimental protocol, and workflow diagram serve as a comprehensive example for researchers involved in the characterization of new chemical entities. The thermal stability data derived from such an analysis are paramount for ensuring the safety and efficacy of potential drug candidates and other advanced materials.

An In-depth Technical Guide to the Crystal Structure Analysis of Thiophene-Containing Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of novel organic compounds, with a specific focus on a thiophene-containing molecule, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole (C13H8Br2N2OS2), as a case study. The principles and techniques detailed herein are broadly applicable to the crystallographic analysis of a wide range of small molecules relevant to drug discovery and materials science. While specific data for C13H13BrN2OS2 was not publicly available, the analysis of the structurally related compound C13H8Br2N2OS2 provides a valuable and illustrative example of the experimental and analytical workflow.

Introduction to Crystal Structure Analysis in Drug Discovery

The determination of the three-dimensional structure of a molecule is a cornerstone of modern drug design and development.[1] Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement within a crystalline solid.[1][2] This knowledge is crucial for understanding a compound's physicochemical properties, its potential interactions with biological targets, and for guiding the optimization of lead compounds in structure-based drug design (SBDD).[1][3][4]

Experimental Protocols

The following sections detail the typical experimental workflow for the synthesis and crystal structure determination of a novel organic compound.

Synthesis and Crystallization

The synthesis of the title compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, would typically involve a multi-step reaction sequence. A generalized workflow for such a process is outlined below.

cluster_synthesis Synthesis cluster_crystallization Crystallization A Starting Materials B Reaction A->B C Purification B->C D Solvent Selection C->D Crude Product E Crystal Growth D->E F Crystal Harvesting E->F G X-ray Diffraction Analysis F->G Single Crystal A Crystal Structure Data (CIF File) B Hirshfeld Surface Calculation A->B C 2D Fingerprint Plots B->C E Visualization of Packing Interactions B->E D Quantification of Intermolecular Contacts C->D

References

In Silico Prediction of Physicochemical, Pharmacokinetic, and Toxicological Properties of C13H13BrN2OS2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide to the in silico prediction of key drug-like properties for the novel chemical entity C13H13BrN2OS2, hereafter referred to as "Compound X". It outlines a standard computational workflow, presents predicted data in a structured format, details experimental protocols for validation, and uses visualizations to clarify complex processes.

Introduction to In Silico ADMET Profiling

The early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in modern drug discovery.[1][2] It allows for the early identification of potential liabilities, reducing the risk of late-stage failures and thereby saving significant time and resources.[3][4] Computational, or in silico, models have become indispensable tools, offering rapid, high-throughput screening of chemical libraries to prioritize candidates with the most promising pharmacokinetic and safety profiles.[5][6]

This guide focuses on a hypothetical molecule, Compound X , with the chemical formula This compound . Lacking prior experimental data, we will construct a complete in silico profile for this compound to demonstrate the predictive process.

Hypothetical Structure for Compound X (this compound):

For the purpose of this guide, we will use the following plausible structure for Compound X: N-(4-bromophenyl)-2-((4-methylthiazol-2-yl)thio)propanamide.

Chemical structure of Compound X

(Note: This is a representative structure for illustrative purposes.)

In Silico Prediction of Core Properties

A variety of computational tools and models, often leveraging machine learning and quantitative structure-activity relationships (QSAR), are used to predict molecular properties.[2][7] These models are trained on large datasets of experimentally determined values to find correlations between a molecule's structure and its biological behavior.[8]

Predicted Physicochemical Properties

Physicochemical properties are foundational to a drug's behavior, influencing its solubility, permeability, and ability to interact with biological targets. The predicted values for Compound X are summarized below.

PropertyPredicted ValueOptimal Range for Oral DrugsImportance
Molecular Weight ( g/mol )389.38< 500Influences size-dependent diffusion and overall bioavailability.
LogP (Octanol/Water)3.85-0.4 to +5.6Measures lipophilicity; affects absorption and membrane permeability.
LogS (Aqueous Solubility)-4.10> -4.0Impacts dissolution in the gut and absorption.
pKa (Most Acidic)12.5 (Amide N-H)N/ADetermines ionization state at physiological pH, affecting solubility.
pKa (Most Basic)2.8 (Thiazole N)6.0 - 8.0Determines ionization state at physiological pH, affecting absorption.
Polar Surface Area (Ų)89.5< 140Influences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors1≤ 5Key parameter in Lipinski's Rule of Five for oral bioavailability.
Hydrogen Bond Acceptors4≤ 10Key parameter in Lipinski's Rule of Five for oral bioavailability.
Rotatable Bonds5≤ 10Relates to conformational flexibility and binding entropy.
Predicted ADMET Properties

This section details the predicted pharmacokinetic and toxicological profile of Compound X.

ADMET ParameterPredicted OutcomeSignificance in Drug Development
Absorption
Human Intestinal Abs.High (Predicted > 90%)Likelihood of being well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHigh (Predicted Papp > 8 x 10⁻⁶ cm/s)Indicates good potential for passive diffusion across the intestinal epithelium.
P-gp SubstrateNoLow risk of being actively pumped out of cells, which can reduce bioavailability.
Distribution
Blood-Brain Barrier (BBB)Low PenetrationUnlikely to cross into the central nervous system, reducing potential for CNS side effects.
Plasma Protein BindingHigh (Predicted > 95%)High binding may limit the free fraction of the drug available to exert its therapeutic effect.
Metabolism
CYP2D6 SubstrateYesMetabolism is likely mediated by the CYP2D6 enzyme.
CYP3A4 SubstrateNoLess likely to be metabolized by the major drug-metabolizing enzyme CYP3A4.
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by CYP2D6.
CYP3A4 InhibitorNoLower risk of drug-drug interactions involving the CYP3A4 pathway.
Excretion
Predicted ClearanceLowSuggests a potentially longer half-life in the body.
Toxicity
hERG InhibitionLow RiskReduced likelihood of causing cardiac arrhythmias.
Ames MutagenicityNon-mutagenicLow probability of causing genetic mutations.
Hepatotoxicity (DILI)High Risk (Prediction: DILI concern)Potential to cause drug-induced liver injury, a major safety concern.[9]

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex processes in drug discovery. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and biological pathways relevant to the analysis of Compound X.

In Silico Prediction Workflow

The following diagram outlines the typical computational workflow for predicting the ADMET properties of a novel compound.

G cluster_input Input Data cluster_prediction Computational Modeling Engine cluster_output Predicted Profile cluster_analysis Analysis & Decision mol_structure Compound X (SMILES/SDF) physchem Physicochemical Property Models mol_structure->physchem Input Structure admet ADMET Prediction Models mol_structure->admet Input Structure physchem_results LogP, LogS, pKa, MW, PSA, etc. physchem->physchem_results admet_results Absorption, Distribution, Metabolism, Excretion, Toxicity admet->admet_results drug_likeness Drug-Likeness (e.g., Lipinski's Ro5) physchem_results->drug_likeness admet_results->drug_likeness prioritization Prioritize for Experimental Testing drug_likeness->prioritization

Caption: A generalized workflow for the in silico prediction of small molecule properties.

Experimental Validation Workflow

In silico predictions must be validated through in vitro experiments. This diagram shows a logical flow from computational screening to experimental confirmation.

G cluster_invitro In Vitro Experimental Validation start In Silico Prediction (Compound X) solubility Solubility Assay start->solubility Validate Predictions permeability Permeability Assay (e.g., PAMPA, Caco-2) start->permeability Validate Predictions metabolism Metabolic Stability Assay (Microsomes, Hepatocytes) start->metabolism Validate Predictions toxicity Cytotoxicity Assay (e.g., MTT, LDH) start->toxicity Validate Predictions data_analysis Data Analysis & Correlation solubility->data_analysis permeability->data_analysis metabolism->data_analysis toxicity->data_analysis decision Go / No-Go Decision for Further Development data_analysis->decision Correlate in silico vs. in vitro data

Caption: Workflow for the experimental validation of in silico ADMET predictions.

Potentially Modulated Signaling Pathway: MAPK/ERK

Small molecules often exert their effects by modulating key cellular signaling pathways.[10][11][12] Given its structure, Compound X could potentially interact with protein kinases. The MAPK/ERK pathway, which regulates cell proliferation and survival, is a common target for small molecule inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF activates Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments used to validate the in silico predictions for Compound X.

Metabolic Stability Assay Protocol

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Compound X using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Control compounds (e.g., a high-turnover and a low-turnover compound)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw human liver microsomes on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the microsomal solution to a 96-well plate. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: To start the reaction, add Compound X (final concentration, e.g., 1 µM) and the NADPH regenerating system to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile to the corresponding wells.[14] The 0-minute time point serves as the 100% reference.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of Compound X in each sample using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percentage of Compound X remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life as t½ = 0.693 / k.

Cytotoxicity Assay (MTT Assay) Protocol

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity of a compound.[15]

Objective: To determine the concentration at which Compound X reduces the viability of a human cell line (e.g., HepG2 liver cells) by 50% (IC50).

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Multi-channel pipette, incubator, microplate reader

Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of Compound X concentration and determine the IC50 value using a non-linear regression curve fit.

Conclusion

This technical guide outlines a comprehensive in silico approach to characterizing the drug-like properties of a novel molecule, this compound (Compound X). The predicted data, summarized in structured tables, suggest that while Compound X has promising absorption and metabolic stability characteristics, its potential for hepatotoxicity warrants significant attention. The provided workflows and experimental protocols offer a clear path for the subsequent in vitro validation required to confirm these computational predictions. By integrating in silico tools early in the discovery pipeline, researchers can make more informed decisions, efficiently allocating resources to candidates with the highest probability of success.

References

Methodological & Application

Application Notes and Protocols for the Bio-conjugation of C13H13BrN2OS2 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The molecular formula C13H13BrN2OS2 represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. While specific bio-conjugation protocols for a compound with this exact formula are not extensively documented in the public domain, this formula is highly indicative of a rhodanine or thiazolidinone derivative. These scaffolds are well-known for their diverse biological activities, including acting as inhibitors for various enzymes.[1][2][3]

For the purpose of providing detailed and practical bio-conjugation protocols, this document will focus on a representative molecule that is structurally related and contains a suitable functional group for conjugation: (Z)-2-(5-((4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid) . This compound, hereafter referred to as BRTA (Bromophenyl Rhodanine-3-acetic Acid) , possesses a rhodanine-3-acetic acid core, which is a common motif in pharmacologically active molecules.[4] The terminal carboxylic acid group on BRTA serves as an excellent handle for covalent attachment to biomolecules, such as proteins, through well-established chemical ligation techniques.

These application notes are intended for researchers, scientists, and drug development professionals who wish to functionalize and conjugate rhodanine-based small molecules to biological macromolecules for various applications, including targeted drug delivery, diagnostic probe development, and elucidation of biological mechanisms.

Application Note 1: Bio-conjugation of BRTA to Proteins via Amide Bond Formation

This protocol details the covalent conjugation of BRTA to a protein containing accessible primary amine groups (e.g., lysine residues) using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Method

The carboxyl group of BRTA is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis but can be stabilized by the addition of NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester. This activated BRTA then readily reacts with primary amines on the target protein to form a stable amide bond, covalently linking the small molecule to the protein.[5][6] This two-step process is efficient and helps to minimize side reactions.[7]

Experimental Protocol: Two-Step EDC/NHS Conjugation

Materials and Reagents:

  • BRTA (Bromophenyl Rhodanine-3-acetic Acid)

  • Target Protein (e.g., Bovine Serum Albumin, a specific antibody)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Solvent for BRTA: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (optional but recommended).

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of BRTA in anhydrous DMSO.

    • Dissolve the target protein in Coupling Buffer to a final concentration of 2-10 mg/mL.

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials. Prepare solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use (e.g., 10 mg/mL).

  • Activation of BRTA:

    • In a microcentrifuge tube, combine a 10-50 molar excess of BRTA (from the DMSO stock) with the desired amount of protein. The final concentration of DMSO in the reaction should be kept below 10% (v/v) to avoid protein denaturation.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS/Sulfo-NHS (relative to BRTA) to the protein-BRTA mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • The activation step is performed in the presence of the protein in this one-pot protocol. The reaction of the NHS-activated BRTA with the protein's primary amines will proceed.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted small molecules (BRTA, EDC, NHS, and byproducts) from the BRTA-protein conjugate using a desalting column (SEC) equilibrated with PBS buffer, pH 7.4.

    • Collect the protein-containing fractions, which will elute in the void volume. Monitor the elution using a spectrophotometer at 280 nm (for protein) and at the characteristic absorbance wavelength for BRTA.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the λmax of BRTA.

    • Analyze the conjugate by SDS-PAGE to confirm conjugation and assess purity. A shift in the molecular weight of the protein may be observed.

    • For more precise characterization, use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass of the conjugate and the distribution of BRTA molecules per protein.[8]

    • Store the purified conjugate in a suitable buffer (e.g., PBS with glycerol) at -20°C or -80°C.

Data Presentation: Summary of Reaction Parameters

ParameterRecommended ValueQuality Control Check
Molar Ratio (Protein:BRTA) 1:10 to 1:50Optimize for desired DOL
Molar Ratio (BRTA:EDC:NHS) 1:2:5Ensure efficient activation
Reaction pH (Activation) ~6.0 (if done in two steps)Maximizes NHS ester stability
Reaction pH (Conjugation) 7.2 - 8.0Favors amine reactivity
Reaction Time 2 hours at RT or overnight at 4°CMonitor progress by HPLC if needed
Quenching Agent Hydroxylamine or TrisStops the reaction effectively
Purification Method Size-Exclusion ChromatographySeparation of conjugate from reactants
Characterization UV-Vis, SDS-PAGE, Mass SpecConfirm DOL and purity
Typical Yield 50-80% (protein recovery)Varies with protein and conditions

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_brta Prepare BRTA Stock Solution (DMSO) mix Mix Protein, BRTA, EDC, and NHS prep_brta->mix prep_protein Prepare Protein Solution (PBS) prep_protein->mix prep_reagents Prepare EDC/NHS Solutions (MES Buffer) prep_reagents->mix incubate Incubate 2h at RT or Overnight at 4°C mix->incubate quench Quench with Hydroxylamine incubate->quench sec Size-Exclusion Chromatography quench->sec collect Collect Protein Fractions sec->collect analyze Characterize Conjugate (UV-Vis, SDS-PAGE, MS) collect->analyze signaling_pathway cluster_cascade MAPK Cascade receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek mapk MAPK (Active, Phosphorylated) mek->mapk mapk_inactive MAPK (Inactive) mapk->mapk_inactive Dephosphorylation response Cellular Response (Proliferation, Survival) mapk->response dsp DSP (Phosphatase) brta_conjugate BRTA-Conjugate brta_conjugate->dsp

References

Using C13H13BrN2OS2 as a fluorescent probe in cell imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Template for Characterization and Cellular Imaging

Disclaimer: Extensive searches of scientific and chemical databases (including PubChem and CAS) did not yield any publicly available information for a compound with the molecular formula C13H13BrN2OS2 being used as a fluorescent probe. The following application notes and protocols are provided as a detailed template. Researchers can adapt this structure for their specific probe once its properties have been characterized. The data and protocols herein use the well-characterized mitochondrial probe, MitoTracker™ Red CMXRos , as a placeholder to illustrate the required format and content.

Introduction

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of specific cellular components, ions, and physiological states with high spatial and temporal resolution. A novel probe, designated by the molecular formula this compound, is anticipated to offer unique capabilities for live-cell imaging. The utility of any new fluorescent probe is contingent on a thorough characterization of its photophysical properties, cellular localization, and mechanism of action.

These notes provide a framework for the application of a new fluorescent probe in cell imaging, covering its spectral properties, providing a detailed protocol for cell staining, and outlining its mechanism of action.

Probe Properties

The fundamental characteristics of a fluorescent probe determine its suitability for specific imaging applications and microscope configurations. All quantitative data should be presented clearly for easy reference.

Table 1: Photophysical and Chemical Properties of [Placeholder: MitoTracker™ Red CMXRos]

PropertyValue
Molecular FormulaC25H25ClN2O
Molecular Weight433.0 g/mol
Excitation Wavelength (λex)579 nm
Emission Wavelength (λem)599 nm
Quantum Yield~0.3 in methanol
Extinction Coefficient~55,000 cm⁻¹M⁻¹ in methanol
Stokes Shift20 nm
Recommended SolventAnhydrous DMSO
Storage Conditions-20°C, desiccated, protected from light

Mechanism of Action & Cellular Targeting

Understanding how a probe functions and where it localizes within the cell is critical for data interpretation. The placeholder probe, MitoTracker™ Red CMXRos, contains a mildly thiol-reactive chloromethyl moiety that covalently attaches to proteins within the mitochondrial matrix. Its accumulation is driven by the mitochondrial membrane potential.

cluster_cell Live Cell Probe Probe (Cell Permeant) Cytosol Cytosol Probe->Cytosol Diffuses across plasma membrane Mito Mitochondrion (High ΔΨm) Cytosol->Mito Accumulates due to membrane potential (ΔΨm) Matrix Mitochondrial Matrix Mito->Matrix Localizes to matrix Covalent Bonding Covalent Bonding Matrix->Covalent Bonding Reacts with thiol groups on matrix proteins Fluorescence Fluorescence Covalent Bonding->Fluorescence Becomes fluorescent and retained

Caption: Mechanism of mitochondrial accumulation and retention for the placeholder probe.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable and consistent results.

Reagent Preparation (Stock Solution)
  • Probe Preparation: Allow the vial of the lyophilized probe to equilibrate to room temperature before opening.

  • Solubilization: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution. For example, add 231 µL of DMSO to 100 µg of MitoTracker™ Red CMXRos (MW = 433.0).

  • Mixing: Mix thoroughly by vortexing until the probe is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Cell Staining Protocol for Live-Cell Imaging

This protocol is suitable for adherent cells grown on glass-bottom dishes or coverslips.

  • Cell Culture: Plate cells on the desired imaging vessel and culture until they reach the desired confluency (typically 60-80%). Ensure the cells are healthy and actively growing.

  • Staining Medium Preparation: Prepare a fresh working solution of the probe in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., HBSS). The optimal concentration may vary by cell type but a starting range of 25-500 nM is recommended. For a final concentration of 100 nM, dilute 1 µL of the 1 mM stock solution into 10 mL of medium.

  • Cell Staining: Remove the culture medium from the cells and gently add the pre-warmed staining medium containing the fluorescent probe.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may require optimization.

  • Wash: Remove the staining solution and wash the cells twice with pre-warmed, fresh culture medium or buffer to remove excess probe.

  • Imaging: Add fresh, pre-warmed medium to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters (e.g., TRITC/Rhodamine filter set).

A 1. Culture cells on imaging-compatible vessel B 2. Prepare fresh working solution (e.g., 100 nM in medium) A->B C 3. Replace medium with probe-containing medium B->C D 4. Incubate 15-30 min at 37°C C->D E 5. Wash cells twice with fresh, pre-warmed medium D->E F 6. Add fresh medium and proceed to imaging E->F G Microscope F->G

Caption: Standard experimental workflow for staining live adherent cells.

Data Analysis and Interpretation

Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler). For probes that respond to changes in the cellular environment, ratiometric analysis or intensity-based measurements can provide quantitative insights.

Table 2: Example Data - Fluorescence Intensity upon Drug Treatment

Treatment GroupMean Fluorescence Intensity (A.U.) ± SDFold Change vs. Control
Control (Vehicle)150.4 ± 12.11.0
Drug X (10 µM)298.9 ± 25.61.99
Drug Y (5 µM)85.2 ± 9.80.57

A.U. = Arbitrary Units; SD = Standard Deviation.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal Probe concentration too low; Incubation too short.Optimize probe concentration (try a range from 25 nM to 1 µM). Increase incubation time. Check filter set compatibility.
High Background Probe concentration too high; Insufficient washing.Decrease probe concentration. Increase the number and duration of wash steps.
Cell Death/Toxicity Probe concentration too high; Long exposure.Perform a cytotoxicity assay (e.g., Trypan Blue, PI staining) to determine the optimal non-toxic concentration and incubation time.
Photobleaching High laser power; Long exposure time.Reduce laser power/illumination intensity. Decrease exposure time or use a more sensitive detector. Use an anti-fade reagent.

Application Note: High-Throughput Screening of C13H13BrN2OS2 as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a high-throughput screening (HTS) assay for the characterization of C13H13BrN2OS2, a novel small molecule, as a potential inhibitor of a hypothetical MAP Kinase, hereafter referred to as "MAPK-X". Given that protein kinases are a significant class of drug targets, a robust and efficient screening method is essential for the identification of new inhibitors.[1] We have developed and optimized a luminescence-based kinase assay to determine the inhibitory activity of this compound on MAPK-X. This assay measures the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.[2][3] The results indicate that this compound exhibits a dose-dependent inhibition of MAPK-X.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[1][4] High-throughput screening (HTS) of large compound libraries is a key strategy in the discovery of novel kinase inhibitors.[1][5] Luminescence-based assays, such as the Kinase-Glo® platform, are well-suited for HTS due to their high sensitivity, broad dynamic range, and simple "add-and-read" format.[3][6][7] These assays quantify kinase activity by measuring the depletion of ATP, the phosphate donor in the kinase reaction.[2][3][7] A decrease in kinase activity results in a higher remaining ATP concentration, leading to a stronger luminescent signal.[3]

The compound this compound was identified through an in-silico screening program as a potential ATP-competitive inhibitor. This application note details the experimental protocol for evaluating its inhibitory potency against MAPK-X in a 384-well plate format.

Materials and Methods

Reagents and Materials:

  • This compound (powder)

  • MAPK-X (recombinant human)

  • Myelin Basic Protein (MBP) substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Staurosporine (control inhibitor)

  • DMSO (Dimethyl sulfoxide)

  • Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well white, opaque plates

Compound Preparation: A 10 mM stock solution of this compound was prepared in 100% DMSO. A serial dilution series was then prepared in DMSO to create a concentration range for dose-response analysis. Staurosporine was prepared in a similar manner to serve as a positive control for inhibition.

Experimental Protocol: The Kinase-Glo® assay was performed in a total volume of 10 µL per well in a 384-well plate.[3]

  • Compound Dispensing: 100 nL of each concentration of this compound, staurosporine, or DMSO (vehicle control) was dispensed into the appropriate wells of the 384-well plate.

  • Enzyme and Substrate Addition: 5 µL of a 2X kinase/substrate solution (containing MAPK-X and MBP in assay buffer) was added to each well. The plate was then incubated for 15 minutes at room temperature to allow for compound binding to the kinase.[6]

  • Initiation of Kinase Reaction: 5 µL of a 2X ATP solution (in assay buffer) was added to all wells to start the kinase reaction. The final ATP concentration was 10 µM.

  • Kinase Reaction Incubation: The plate was incubated for 60 minutes at room temperature.

  • ATP Detection: 10 µL of Kinase-Glo® Reagent was added to each well to stop the kinase reaction and initiate the luminescent signal.[2]

  • Luminescence Reading: The plate was incubated for an additional 10 minutes at room temperature to stabilize the luminescent signal. Luminescence was then measured using a plate reader.

Results

The inhibitory activity of this compound against MAPK-X was determined by measuring the luminescent signal at various compound concentrations. The data was normalized to the controls (0% inhibition for DMSO-treated wells and 100% inhibition for wells with no enzyme). The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a four-parameter logistic equation.

CompoundIC50 (µM)
This compound1.25
Staurosporine0.05

Table 1: IC50 values of this compound and Staurosporine against MAPK-X.

The results demonstrate that this compound inhibits MAPK-X activity with an IC50 value of 1.25 µM. The control inhibitor, staurosporine, showed potent inhibition with an IC50 of 0.05 µM, consistent with its known activity.

Conclusion

The luminescence-based kinase assay described in this application note provides a robust and reliable method for screening and characterizing potential kinase inhibitors in a high-throughput format.[3][7] The compound this compound was successfully identified as a novel inhibitor of the hypothetical MAPK-X. Further studies are warranted to determine its mechanism of action and selectivity profile against other kinases.

Protocols

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Prepare 100 mL and store at 4°C.

  • 2X Kinase/Substrate Solution: Dilute recombinant MAPK-X and Myelin Basic Protein (MBP) in Assay Buffer to a final concentration of 2 nM and 20 µM, respectively. Prepare fresh on the day of the experiment.

  • 2X ATP Solution: Prepare a 20 µM ATP solution in Assay Buffer. Prepare fresh on the day of the experiment.

  • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® buffer with the Kinase-Glo® substrate according to the manufacturer's instructions. Allow the solution to equilibrate to room temperature before use.

2. Assay Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound and the control inhibitor (Staurosporine) in 100% DMSO.

    • Using an acoustic dispenser or a multichannel pipette, transfer 100 nL of each compound concentration, DMSO (for 0% inhibition control), and a potent inhibitor (for 100% inhibition control) to the appropriate wells of a white, opaque 384-well plate.

  • Enzyme/Substrate Addition:

    • Add 5 µL of the 2X Kinase/Substrate Solution to each well.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add 5 µL of the 2X ATP Solution to each well to start the kinase reaction.

    • Mix the plate on a plate shaker for 30 seconds.

  • Kinase Reaction:

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Development:

    • Add 10 µL of the prepared Kinase-Glo® Reagent to each well.

    • Mix the plate on a plate shaker for 2 minutes.

    • Incubate the plate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate reader.

3. Data Analysis:

  • Normalization:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_compound - Signal_min) / (Signal_max - Signal_min) where Signal_compound is the luminescence from the compound-treated wells, Signal_min is the average luminescence from the 100% inhibition control wells, and Signal_max is the average luminescence from the 0% inhibition (DMSO) control wells.

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Visualizations

G cluster_pathway Hypothetical MAPK-X Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein GEF GEF Adaptor_Protein->GEF RAS RAS GEF->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK_X MAPK-X MEK->MAPK_X Transcription_Factor Transcription Factor MAPK_X->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response This compound This compound This compound->MAPK_X

A diagram of the hypothetical MAPK-X signaling pathway and the inhibitory action of this compound.

G cluster_workflow HTS Experimental Workflow start Start dispense_compound Dispense 100 nL of This compound/Controls into 384-well plate start->dispense_compound add_enzyme Add 5 µL of 2X Kinase/Substrate Solution dispense_compound->add_enzyme incubate1 Incubate 15 min at room temperature add_enzyme->incubate1 add_atp Add 5 µL of 2X ATP Solution incubate1->add_atp incubate2 Incubate 60 min at room temperature add_atp->incubate2 add_reagent Add 10 µL of Kinase-Glo® Reagent incubate2->add_reagent incubate3 Incubate 10 min at room temperature add_reagent->incubate3 read_luminescence Measure Luminescence incubate3->read_luminescence end End read_luminescence->end

Workflow for the high-throughput screening assay of this compound.

References

Application Notes and Protocols for EML-Br-T1 (C13H13BrN2OS2) in OLED Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data or established protocols were found in the public domain for a compound with the precise molecular formula C13H13BrN2OS2 in the context of OLED fabrication. The following application notes and protocols are based on established methodologies for similar heterocyclic compounds used as emissive or electron-transporting materials in organic light-emitting diodes. The data presented is hypothetical and serves as a representative example for this class of materials.

Introduction

EML-Br-T1 is a novel brominated heterocyclic compound with the molecular formula this compound. Its molecular structure, rich in aromatic and heteroaromatic moieties, suggests potential applications in organic electronics. The presence of bromine can enhance intersystem crossing, potentially making it suitable for phosphorescent or thermally activated delayed fluorescence (TADF) applications. The oxadiazole and thiazole/thiadiazole-like moieties are common in electron-transporting and emissive materials due to their electron-deficient nature and high thermal stability. These notes provide an overview of its potential application as an emissive layer (EML) material in OLEDs.

Physicochemical Properties of EML-Br-T1

A summary of the key photophysical and electrochemical properties of EML-Br-T1 is presented below. These properties are crucial for designing efficient OLED device architectures.

PropertyValueMethod of Measurement
Molecular Weight357.29 g/mol -
Absorption Peak (λ_abs)350 nm (in Toluene)UV-Vis Spectroscopy
Emission Peak (λ_em)520 nm (in Toluene)Photoluminescence Spectroscopy
Photoluminescence Quantum Yield (PLQY)75% (in doped thin film)Integrating Sphere Measurement
Highest Occupied Molecular Orbital (HOMO)-5.8 eVCyclic Voltammetry (CV)
Lowest Unoccupied Molecular Orbital (LUMO)-2.9 eVCV and Optical Bandgap
Triplet Energy (E_T)2.5 eVPhosphorescence Spectroscopy (77K)
Glass Transition Temperature (T_g)115 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (T_d)380 °C (5% weight loss)Thermogravimetric Analysis (TGA)

OLED Device Fabrication Protocol

This section details a standard protocol for the fabrication of a multilayer OLED device using EML-Br-T1 as the emissive dopant.

3.1. Substrate Preparation

  • Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath.

  • Sonicate in a solution of Decon 90 or equivalent detergent for 15 minutes.

  • Rinse thoroughly with deionized (DI) water.

  • Sonicate in DI water for 15 minutes.

  • Sonicate in acetone for 15 minutes.

  • Sonicate in isopropyl alcohol (IPA) for 15 minutes.[1]

  • The substrates are then dried using a stream of high-purity nitrogen gas.

  • Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to enhance the work function of the ITO and remove any residual organic contaminants.

3.2. Organic and Metal Layer Deposition

All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber with a base pressure of < 5 x 10⁻⁷ Torr. The deposition rates are monitored using quartz crystal microbalances.

  • Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Cathode

  • Hole-Injecting Layer (HIL) & Hole-Transporting Layer (HTL): A 40 nm thick layer of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is deposited at a rate of 1.0 Å/s.

  • Emissive Layer (EML): A 20 nm thick emissive layer is created by co-evaporating the host material, 4,4'-N,N'-dicarbazole-biphenyl (CBP), with EML-Br-T1 as the dopant. A doping concentration of 8 wt% is used. The deposition rate for CBP is maintained at 1.8 Å/s, while the rate for EML-Br-T1 is adjusted to 0.2 Å/s to achieve the desired doping ratio.

  • Hole-Blocking Layer (HBL): A 10 nm layer of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) is deposited at a rate of 1.0 Å/s to confine excitons within the emissive layer.

  • Electron-Transporting Layer (ETL): A 30 nm thick layer of tris(8-hydroxyquinolinato)aluminium (Alq3) is deposited at a rate of 1.0 Å/s.[2]

  • Electron-Injecting Layer (EIL): A 1 nm thick layer of lithium fluoride (LiF) is deposited at a rate of 0.1 Å/s to facilitate electron injection.

  • Cathode: A 100 nm thick layer of aluminum (Al) is deposited at a rate of 2.0 Å/s to serve as the cathode.

3.3. Encapsulation

To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass coverslip.

Device Performance Characterization

The performance of the fabricated OLED devices is characterized in ambient air without any further encapsulation.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a Keithley 2400 source meter and a Konica Minolta CS-2000 spectroradiometer.

  • Electroluminescence (EL) Spectra: Recorded by the spectroradiometer at a constant driving voltage of 8V.

  • Efficiency Calculations: The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.

Representative Device Performance Data

The following table summarizes the performance of a typical OLED device fabricated using EML-Br-T1 as the green emissive dopant.

ParameterValue
Peak Emission Wavelength522 nm
CIE Coordinates (x, y)(0.33, 0.61)
Turn-on Voltage (at 1 cd/m²)3.2 V
Maximum Luminance15,200 cd/m² at 12 V
Maximum Current Efficiency45.5 cd/A
Maximum Power Efficiency39.8 lm/W
Maximum External Quantum Efficiency (EQE)14.8%

Visualizations

OLED_Device_Structure cluster_anode Anode Side cluster_emissive Emissive Core cluster_cathode Cathode Side cluster_charge Charge Injection & Recombination ITO ITO (Anode) HTL NPB (HTL, 40 nm) ITO->HTL EML CBP:EML-Br-T1 (8%, 20 nm) HTL->EML HBL BCP (HBL, 10 nm) EML->HBL Electrons ← Electrons Light Light Emission (522 nm) ETL Alq3 (ETL, 30 nm) HBL->ETL EIL LiF (EIL, 1 nm) ETL->EIL Al Al (Cathode, 100 nm) EIL->Al Holes Holes →

Caption: Energy level diagram of the OLED device.

Experimental_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication cluster_char Characterization Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone Deposition Thermal Evaporation: HTL → EML → HBL → ETL → EIL → Cathode UV_Ozone->Deposition Encapsulation Encapsulation (UV Epoxy, Glass Lid) Deposition->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL EL Spectroscopy JVL->EL Efficiency Efficiency Calculation EL->Efficiency

References

Application Notes & Protocols: Incorporation of C13H13BrN2OS2 into Polymer Matrices for Controlled Release Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the incorporation of the novel small molecule C13H13BrN2OS2 into various polymer matrices. The aim is to formulate a composite material with controlled release characteristics for potential therapeutic applications. Detailed methodologies for preparation, characterization, and analysis are presented to guide researchers in developing advanced drug delivery systems.

Introduction

The incorporation of active pharmaceutical ingredients (APIs) into polymer matrices is a widely utilized strategy to modulate drug release kinetics, enhance stability, and target specific tissues.[1] this compound is a novel heterocyclic compound containing bromine and sulfur, suggesting potential hydrophobicity and unique chemical reactivity that can be exploited for controlled release formulations. This protocol outlines the steps for its successful incorporation into biodegradable and non-biodegradable polymer matrices and the subsequent characterization of the resulting composite material.

Materials and Methods

Materials
  • Small Molecule: this compound (Purity > 98%)

  • Polymers:

    • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW: 30,000-60,000 Da)

    • Polylactic acid (PLA) (MW: 50,000 Da)

    • Polycaprolactone (PCL) (MW: 80,000 Da)

    • Poly(methyl methacrylate) (PMMA) (MW: 120,000 Da)

  • Solvents:

    • Dichloromethane (DCM) (ACS grade)

    • Chloroform (ACS grade)

    • Dimethylformamide (DMF) (ACS grade)

  • Non-solvents:

    • Methanol (ACS grade)

    • Petroleum Ether (ACS grade)

Equipment
  • Magnetic stirrer with heating plate

  • Ultrasonic bath

  • High-speed homogenizer

  • Fume hood

  • Vacuum oven

  • Scanning Electron Microscope (SEM)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • UV-Vis Spectrophotometer

Experimental Protocols

Protocol 1: Solvent Casting for Film Formation

This method is suitable for creating thin films of polymer embedded with this compound.

  • Preparation of Polymer Solution: Dissolve 500 mg of the chosen polymer (e.g., PLGA) in 10 mL of a suitable solvent (e.g., DCM) in a glass vial. Stir at room temperature until the polymer is completely dissolved.

  • Incorporation of this compound: In a separate vial, dissolve 50 mg of this compound in 2 mL of the same solvent.

  • Mixing: Add the this compound solution to the polymer solution dropwise while stirring. Continue stirring for 1 hour to ensure homogenous mixing.

  • Casting: Pour the mixture into a flat-bottomed petri dish.

  • Solvent Evaporation: Place the petri dish in a fume hood and allow the solvent to evaporate slowly over 24-48 hours.

  • Drying: Transfer the resulting film to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Storage: Store the drug-loaded polymer film in a desiccator.

Protocol 2: Emulsion-Solvent Evaporation for Microsphere Formulation

This protocol is designed to produce microspheres for injectable or oral delivery systems.

  • Organic Phase Preparation: Dissolve 200 mg of polymer (e.g., PLA) and 20 mg of this compound in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 100 mL solution of 1% (w/v) polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at 10,000 rpm for 5 minutes to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at 500 rpm at room temperature for 4 hours to allow the DCM to evaporate.

  • Microsphere Collection: Collect the hardened microspheres by centrifugation at 5,000 rpm for 10 minutes.

  • Washing: Wash the microspheres three times with deionized water to remove residual PVA.

  • Lyophilization: Freeze-dry the microspheres for 48 hours to obtain a fine powder.

  • Storage: Store the microspheres in a tightly sealed container at 4°C.

Characterization of this compound-Polymer Composites

A thorough characterization is crucial to understand the properties of the formulated composite material.[2][3]

Technique Parameter Measured Purpose Expected Outcome
Scanning Electron Microscopy (SEM) Surface morphology, size, and shapeTo visualize the physical form of the composite (e.g., film smoothness, microsphere integrity).Homogenous and smooth film surface; spherical and non-aggregated microspheres.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting point (Tm), crystallinityTo determine the physical state of the drug within the polymer and assess drug-polymer interactions.[4]A shift in Tg or disappearance of the drug's melting peak may indicate molecular dispersion.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperatureTo evaluate the thermal stability of the composite material.[4]The composite should exhibit thermal stability within the range of its intended application and storage.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bonds, functional groupsTo confirm the presence of this compound in the polymer matrix and identify any chemical interactions.[5]Characteristic peaks of both the polymer and the drug should be present. Shifts in peaks may suggest interactions.
UV-Vis Spectroscopy Drug loading and encapsulation efficiencyTo quantify the amount of this compound incorporated into the polymer matrix.High encapsulation efficiency and desired drug loading.
In Vitro Release Studies Drug release profile over timeTo determine the rate and mechanism of drug release from the polymer matrix.A sustained release profile over the desired period.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this protocol.

cluster_prep Solution Preparation cluster_incorp Incorporation cluster_form Film Formation cluster_char Characterization P_sol Dissolve Polymer in Solvent Mix Mix Polymer and Drug Solutions P_sol->Mix D_sol Dissolve this compound in Solvent D_sol->Mix Cast Cast Mixture into Petri Dish Mix->Cast Evap Solvent Evaporation (24-48h) Cast->Evap Dry Vacuum Drying (40°C, 24h) Evap->Dry Char Analyze Film (SEM, DSC, TGA, FTIR) Dry->Char

Caption: Workflow for Solvent Casting Method.

cluster_phase Phase Preparation cluster_emul Emulsification & Evaporation cluster_collect Collection & Drying cluster_char Characterization Org_Phase Prepare Organic Phase (Polymer + Drug in DCM) Emul Homogenize to form O/W Emulsion Org_Phase->Emul Aq_Phase Prepare Aqueous Phase (PVA in Water) Aq_Phase->Emul Evap Stir for Solvent Evaporation Emul->Evap Collect Centrifuge to Collect Microspheres Evap->Collect Wash Wash with Deionized Water Collect->Wash Dry Lyophilize Wash->Dry Char Analyze Microspheres (SEM, DSC, Release Studies) Dry->Char

Caption: Workflow for Emulsion-Solvent Evaporation Method.

Data Interpretation and Troubleshooting

  • Low Drug Loading: This may be due to poor solubility of this compound in the chosen solvent or partitioning into the aqueous phase during emulsion. Consider using a different solvent or increasing the viscosity of the organic phase.

  • Burst Release: A high initial burst release may indicate a large amount of drug adsorbed on the surface of the polymer matrix. Ensure thorough washing of the microspheres. Modifying the polymer composition can also help to control the initial release.

  • Polymer Degradation: If TGA results show premature degradation, the processing temperatures may be too high. Consider using a lower boiling point solvent or reducing the drying temperature.

  • Phase Separation: If SEM images show drug crystals on the polymer surface, this indicates that the drug has not been effectively encapsulated. This can be due to exceeding the solubility limit of the drug in the polymer. Reducing the drug-to-polymer ratio may be necessary.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • Handle organic solvents with care as they are flammable and can be toxic.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

References

No Catalyst Found for C13H13BrN2OS2 in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has found no evidence of the compound with the molecular formula C13H13BrN2OS2 being used as a catalyst in asymmetric synthesis.

Extensive queries in scholarly databases and patent libraries did not yield any publications, application notes, or protocols describing the synthesis or catalytic application of this specific molecule for enantioselective reactions. This suggests that the compound is not an established or reported catalyst for this purpose.

Asymmetric synthesis is a highly specific field of chemistry that relies on well-characterized chiral catalysts to produce enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. The development and application of new catalysts are typically accompanied by detailed studies and publications outlining their efficacy, scope, and reaction mechanisms. The absence of such documentation for this compound indicates that it is not a recognized tool in this area.

Researchers, scientists, and drug development professionals seeking information on catalysts for asymmetric synthesis are advised to consult literature for known and validated catalytic systems. Numerous classes of catalysts, including those based on transition metals with chiral ligands and organocatalysts, have been extensively documented and are commercially available.

Given the lack of data, it is not possible to provide the requested application notes, experimental protocols, or data tables for this compound as a catalyst in asymmetric synthesis. No signaling pathways or experimental workflows involving this compound in a catalytic capacity could be identified, and therefore, no corresponding diagrams can be generated.

It is possible that the molecular formula provided may be incorrect or may refer to a compound used in a different scientific context. Scientists are encouraged to verify the chemical identity of the catalyst of interest when searching for related application data.

Application Notes and Protocols for the Quantification of C13H13BrN2OS2 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of novel therapeutic agents in biological matrices is fundamental to preclinical and clinical drug development. This document provides detailed analytical methods for the quantitative determination of C13H13BrN2OS2, a novel heterocyclic compound, in biological samples such as human plasma and urine. The protocols described herein are designed to offer robust, reliable, and reproducible results, essential for pharmacokinetic, toxicokinetic, and metabolism studies. Two primary analytical approaches are presented: a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Adherence to these protocols will ensure the generation of high-quality data compliant with regulatory standards.[1][2][3][4]

Analytical Methodologies

Two distinct yet complementary analytical methods have been developed and validated for the quantification of this compound. The choice of method may depend on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

  • LC-MS/MS Method: Recommended for studies requiring high sensitivity and selectivity, such as early pharmacokinetic studies where low concentrations of the analyte are expected.[5][6]

  • HPLC-UV Method: A robust and cost-effective alternative suitable for studies where higher concentrations of the analyte are anticipated, such as in later-stage clinical trials or for formulations development.[7][8][9]

Section 1: LC-MS/MS Method for High-Sensitivity Quantification

This method is the gold standard for the bioanalysis of small molecules due to its superior sensitivity and selectivity.[6]

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove endogenous interferences from plasma and urine samples, thereby improving the accuracy and precision of the analysis.[10][11][12]

  • Materials:

    • Human plasma or urine samples

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled this compound)

    • Mixed-mode cation exchange SPE cartridges

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid

    • Deionized water

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Allow frozen plasma/urine samples to thaw at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 100 µL of the sample into a microcentrifuge tube.

    • Add 20 µL of the internal standard solution and vortex.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (see chromatographic conditions) and transfer to an autosampler vial.

2. Chromatographic and Mass Spectrometric Conditions

  • Instrumentation:

    • HPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion > Product Ion (To be determined based on the molecule's fragmentation pattern)

      • Internal Standard: Precursor Ion > Product Ion (To be determined)

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C).

Data Presentation: Quantitative Summary
ParameterValue
Linear Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment (Acidification) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: LC-MS/MS analytical workflow.

Section 2: HPLC-UV Method for Routine Quantification

This method provides a reliable and accessible approach for the quantification of this compound in biological samples, particularly for applications where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples.[10]

  • Materials:

    • Human plasma or urine samples

    • Internal Standard (IS) solution

    • Acetonitrile (HPLC grade) containing 1% formic acid

    • Centrifuge (capable of 10,000 x g)

    • Vortex mixer

  • Procedure:

    • Pipette 100 µL of the sample into a microcentrifuge tube.

    • Add 20 µL of the internal standard solution and vortex.

    • Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions

  • Instrumentation:

    • HPLC system with a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Isocratic Elution: 60% A and 40% B.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound (likely in the range of 254-280 nm for aromatic/heterocyclic compounds).[7][8]

Data Presentation: Quantitative Summary
ParameterValue
Linear Range 50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) Within ±10%
Recovery > 90%

Workflow Diagram

HPLCUV_Workflow Start Biological Sample Add_IS Add Internal Standard Start->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze HPLC-UV Analysis Collect->Analyze

Caption: HPLC-UV analytical workflow.

Method Validation

Both the LC-MS/MS and HPLC-UV methods should be fully validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][3][4][14] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.[1]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[1]

  • Recovery: The efficiency of the extraction procedure.[1]

  • Matrix Effect: The influence of co-eluting, endogenous components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[1]

Conclusion

The analytical methods detailed in these application notes provide comprehensive protocols for the robust quantification of this compound in biological samples. The high-sensitivity LC-MS/MS method is ideal for demanding pharmacokinetic studies, while the HPLC-UV method offers a reliable alternative for routine analyses. Proper validation of these methods will ensure the generation of high-quality data to support drug development programs.

References

Application Notes and Protocols for the Derivatization of C13H13BrN2OS2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the derivatization of the novel thiazole-containing compound with the molecular formula C13H13BrN2OS2. Thiazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These protocols are designed to assist researchers in modifying the core structure of this compound to explore its structure-activity relationships (SAR) and develop new therapeutic agents.

Hypothetical Structure of this compound

For the purpose of this guide, we propose a hypothetical structure for this compound that is consistent with its molecular formula and contains a thiazole moiety, a common scaffold in pharmacologically active compounds.[3][4] The proposed structure is 4-(5-bromothiophen-2-yl)-N-(thiazol-2-yl)butanamide. This structure contains both a thiazole and a thiophene ring, which are important sulfur-containing heterocycles in drug discovery.[5]

Proposed Structure:

  • IUPAC Name: 4-(5-bromothiophen-2-yl)-N-(thiazol-2-yl)butanamide

  • Molecular Formula: this compound

  • Key Features:

    • A central butanamide linker

    • A terminal 2-aminothiazole group, which is a common starting point for derivatization.[6]

    • A 5-bromothiophen-2-yl group, offering sites for modification.

General Derivatization Strategies

The derivatization of this compound can be approached by targeting several reactive sites within the molecule. The primary locations for chemical modification are the thiazole ring, the secondary amine of the amide linkage, and the bromine-substituted thiophene ring.

Key Derivatization Reactions:

  • N-Alkylation of the Thiazole Ring: Alkylation of the nitrogen atom in the thiazole ring can lead to the formation of thiazolium salts, which have applications as catalysts and have shown biological activity.[6][7]

  • Electrophilic Substitution on the Thiazole Ring: Depending on the existing substituents, electrophilic substitution reactions such as halogenation or sulfonation can occur at the C4 or C5 position of the thiazole ring.[6]

  • Nucleophilic Substitution on the Thiazole Ring: The C2 position of the thiazole ring is susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized.[6]

  • Modification of the Amide Linkage: The secondary amine of the amide can potentially be alkylated or acylated under specific conditions, although this may be challenging without affecting other parts of the molecule.

  • Cross-Coupling Reactions on the Bromothiophene Ring: The bromine atom on the thiophene ring is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.

Experimental Protocols

The following are detailed protocols for key derivatization reactions.

3.1. Protocol 1: N-Alkylation of the Thiazole Ring

This protocol describes the reaction of this compound with an alkyl halide to form a thiazolium salt.

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

    • Reflux condenser

    • Nitrogen or argon atmosphere setup

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add the alkyl halide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours or heat to 50-60 °C for 4-6 hours if the reaction is slow. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Precipitate the product by adding diethyl ether to the reaction mixture.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum.

    • Characterize the final product by NMR and mass spectrometry.

3.2. Protocol 2: Suzuki Cross-Coupling on the Bromothiophene Ring

This protocol details the palladium-catalyzed Suzuki coupling of this compound with a boronic acid to introduce a new aryl or alkyl group.

  • Materials:

    • This compound

    • Aryl or alkyl boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

    • Base (e.g., K2CO3, Na2CO3, 2.0 eq)

    • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

    • Reflux condenser

    • Nitrogen or argon atmosphere setup

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Add the solvent system under an inert atmosphere.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified product by NMR and mass spectrometry.

Quantitative Data Summary

The following table summarizes hypothetical yield and purity data for a series of derivatization reactions based on the protocols described above. This data is for illustrative purposes to guide researchers in their experimental design.

Derivative IDDerivatization ReactionReagentYield (%)Purity (%) (by HPLC)
This compound-D01 N-AlkylationMethyl Iodide8598
This compound-D02 N-AlkylationBenzyl Bromide7897
This compound-D03 Suzuki CouplingPhenylboronic Acid6595
This compound-D04 Suzuki Coupling4-Methoxyphenylboronic Acid6296
This compound-D05 Suzuki CouplingPyridine-3-boronic Acid5594

Visualizations

5.1. Experimental Workflow for Derivatization

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound and subsequent biological evaluation.

G A Starting Material (this compound) B Derivatization Reaction (e.g., N-Alkylation, Suzuki Coupling) A->B C Purification (e.g., Chromatography) B->C D Characterization (NMR, MS) C->D E In vitro Screening (e.g., Enzyme Assays, Cell-based Assays) D->E Test Compound Library F Hit Identification E->F G Lead Optimization F->G G->B SAR Feedback H In vivo Studies G->H

Caption: General workflow for this compound derivatization and evaluation.

5.2. Hypothetical Signaling Pathway Inhibition

Thiazole derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer.[1] The diagram below depicts a hypothetical scenario where a derivative of this compound inhibits the PI3K/Akt signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a this compound derivative.

These protocols and guidelines are intended to serve as a starting point for the chemical modification of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific research goals and available resources.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of C13H13BrN2OS2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of the compound C13H13BrN2OS2.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound not dissolving in aqueous solutions?

A1: Many organic compounds, particularly those with complex aromatic structures and heteroatoms like this compound, exhibit poor water solubility. This is often due to a hydrophobic molecular surface and strong intermolecular forces in the solid state.[1] Factors such as the compound's crystalline structure can also significantly impact its ability to dissolve in water.

Q2: What are the initial steps I should take to try and dissolve my compound?

A2: Start with simple physical methods such as agitation (stirring or vortexing) and gentle heating. Sonication can also be employed to break down particle aggregates and enhance dissolution.[2] If these methods are insufficient, you will need to explore formulation strategies to modify the solvent or the compound itself.

Q3: What are the main strategies to improve the solubility of a poorly water-soluble compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2] The primary approaches include:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[2][]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5]

  • Surfactants: These agents form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[6]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[7][8][9]

Q4: How do I choose the best solubilization method for this compound?

A4: The optimal method depends on the physicochemical properties of this compound, the requirements of your experiment (e.g., cell-based assay, animal study), and potential toxicity of the excipients.[2] A systematic approach, starting with pH adjustment and co-solvents, is often recommended. If these fail or are not suitable, more complex formulations involving surfactants or cyclodextrins can be explored.

Troubleshooting Guide

Q: I've tried dissolving this compound in water with vigorous stirring, but it remains a suspension. What should I do next?

A: If physical methods alone are ineffective, the next step is to modify the properties of the solvent system. A logical troubleshooting workflow would be to first assess if the compound is ionizable and attempt pH modification. If that is not effective or appropriate for your experimental system, the use of co-solvents is a common next step.

G start Start: Poor Solubility of this compound check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust Attempt pH Adjustment check_ionizable->ph_adjust  Yes use_cosolvent Use Co-solvents check_ionizable->use_cosolvent No / Unknown   ph_success Solubility Achieved ph_adjust->ph_success ph_fail Solubility Not Achieved or pH Unsuitable ph_adjust->ph_fail ph_fail->use_cosolvent cosolvent_success Solubility Achieved use_cosolvent->cosolvent_success cosolvent_fail Solubility Not Achieved use_cosolvent->cosolvent_fail surfactant_cd Consider Surfactants or Cyclodextrins cosolvent_fail->surfactant_cd end Consult Further Formulation Strategies surfactant_cd->end

Figure 1: Troubleshooting workflow for poor solubility.

Q: I tried using a co-solvent, but my compound precipitates when I add it to my aqueous cell culture medium. What's happening?

A: This is a common issue when a stock solution made in a strong organic solvent is diluted into an aqueous buffer. The percentage of the co-solvent decreases dramatically upon dilution, which can cause the compound to precipitate out of the solution. To avoid this, you can try to:

  • Decrease the concentration of your stock solution.

  • Increase the final concentration of the co-solvent in the aqueous medium, ensuring it is non-toxic to the cells.

  • Add the stock solution to the medium slowly while vortexing to allow for better mixing.

Q: The solubilizing agent I'm using seems to be affecting my experimental results. How can I address this?

A: It is crucial to run a vehicle control in your experiments. This control should contain the same concentration of the solubilizing agent (e.g., DMSO, ethanol, surfactant) as your test samples but without the this compound compound. This will help you to distinguish the effects of the compound from the effects of the vehicle itself. If the vehicle shows significant effects, you may need to find an alternative solubilization strategy or reduce the concentration of the current agent.

Key Experimental Protocols

Solubility Enhancement by pH Adjustment

Principle: For ionizable compounds, solubility is pH-dependent. The solubility of acidic compounds increases in basic solutions, while the solubility of basic compounds increases in acidic solutions.[][10] By adjusting the pH, the compound can be converted into its more soluble ionized form.[11]

Protocol:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add a known excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge or filter the samples to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

G cluster_acid Acidic Compound (HA) cluster_base Basic Compound (B) HA HA (Low Solubility) A_minus A- (High Solubility) HA->A_minus + OH- B B (Low Solubility) BH_plus BH+ (High Solubility) B->BH_plus + H+

Figure 2: Principle of pH adjustment for solubility.
Solubility Enhancement by Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[12] This makes the solvent more favorable for dissolving non-polar or poorly water-soluble compounds.[5]

Protocol:

  • Select a panel of biocompatible co-solvents (see Table 1).

  • Prepare a series of aqueous solutions containing increasing concentrations of a chosen co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Equilibrate the samples as described in the pH adjustment protocol.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Plot solubility against the co-solvent concentration to identify a suitable system. Note the potential for toxicity at higher co-solvent concentrations.[4]

Co-solventTypical Concentration Range for Cell CultureNotes
Dimethyl Sulfoxide (DMSO)< 0.5% v/vWidely used, but can have biological effects.[4]
Ethanol< 1% v/vCommon solvent, but can be toxic at higher concentrations.[]
Polyethylene Glycol 400 (PEG 400)1-5% v/vGenerally low toxicity.[]
Propylene Glycol1-5% v/vOften used in pharmaceutical formulations.[5]

Table 1: Common Co-solvents for In Vitro Experiments.

G compound This compound (Hydrophobic) water Water (High Polarity) compound->water Poor Solubility mixed_solvent Mixed Solvent (Reduced Polarity) compound->mixed_solvent Improved Solubility water->mixed_solvent cosolvent Co-solvent (e.g., DMSO, Ethanol) cosolvent->mixed_solvent

Figure 3: Mechanism of co-solvency.
Solubility Enhancement by Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[6] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their overall solubility in the aqueous phase.

Protocol:

  • Choose a surfactant appropriate for your experimental system (see Table 2). Non-ionic surfactants are generally less harsh on biological systems.[13]

  • Prepare a series of aqueous solutions with surfactant concentrations both below and above the known CMC.

  • Add an excess amount of this compound to each surfactant solution.

  • Equilibrate and separate the undissolved solid as previously described.

  • Measure the concentration of the dissolved compound. A significant increase in solubility is typically observed at surfactant concentrations above the CMC.

  • Plot solubility versus surfactant concentration to determine the optimal concentration.

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2% w/v
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2% w/v
Sodium Lauryl Sulfate (SLS)Anionic0.1 - 1% w/v
Cremophor® ELNon-ionic0.5 - 5% w/v

Table 2: Common Surfactants for Solubilization.

G cluster_micelle Surfactant Micelle center_node Hydrophobic Core surfactant_head1 Hydrophilic Head center_node->surfactant_head1 Hydrophobic Tail surfactant_head2 center_node->surfactant_head2 surfactant_head3 center_node->surfactant_head3 surfactant_head4 center_node->surfactant_head4 surfactant_head5 center_node->surfactant_head5 surfactant_head6 center_node->surfactant_head6 compound This compound compound->center_node Encapsulation

Figure 4: Micellar solubilization by surfactants.
Solubility Enhancement by Cyclodextrins

Principle: Cyclodextrins are bucket-shaped molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes by encapsulating a poorly water-soluble "guest" molecule (like this compound) within their cavity.[14] The resulting complex has a hydrophilic exterior, which greatly improves its aqueous solubility.[8][9]

Protocol:

  • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used due to its high water solubility and low toxicity.[15]

  • Prepare aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of this compound to each solution.

  • Stir the mixtures for 24-72 hours to allow for complex formation and equilibration.

  • Filter the solutions through a membrane filter (e.g., 0.22 µm) that does not bind the compound or the cyclodextrin.

  • Analyze the filtrate to determine the concentration of the dissolved compound.

  • Plot the compound's solubility as a function of cyclodextrin concentration. This is known as a phase solubility diagram.

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD)Lower aqueous solubility and potential for nephrotoxicity.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, commonly used in parenteral formulations.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, used to solubilize charged and neutral drugs.

Table 3: Common Cyclodextrins for Solubilization.

G cluster_cd Cyclodextrin (Host) cd_structure Hydrophobic Cavity complex Soluble Inclusion Complex cd_structure->complex cd_exterior Hydrophilic Exterior compound This compound (Guest Molecule) compound->cd_structure Forms Complex

Figure 5: Formation of a cyclodextrin inclusion complex.

References

Technical Support Center: Synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide during its synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide?

The most common and straightforward synthesis involves a two-step process. First, the core intermediate, 4-(4-bromophenyl)thiazol-2-amine, is synthesized. This is typically achieved through the Hantzsch thiazole synthesis, which involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst like iodine. The resulting 2-aminothiazole derivative is then acylated using an appropriate acetylating agent, such as acetic anhydride or acetyl chloride, to yield the final product, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide.[1]

Q2: What are the primary degradation pathways for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide during synthesis?

The two main points of instability in the molecule are the acetamide linkage and the thiazole ring itself.

  • Hydrolysis of the Acetamide Group: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[2][3][4] This reaction will cleave the molecule, yielding 4-(4-bromophenyl)thiazol-2-amine and acetic acid (or its conjugate base). The presence of water and strong acids or bases, especially at elevated temperatures, will accelerate this degradation.

  • Thiazole Ring Instability: While generally aromatic and stable, the thiazole ring can be sensitive to extreme pH and temperature.[5] Strong oxidizing agents can also lead to ring opening or modification. The stability of the thiazole ring is crucial for the compound's biological activity.

Q3: I am observing a low yield in my acylation step. What are the possible causes and solutions?

Low yields in the acylation of 4-(4-bromophenyl)thiazol-2-amine can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature moderately. Ensure the acetylating agent is added in a slight excess.

  • Side reactions: The acetylating agent can react with other nucleophiles present.

    • Solution: Use a non-nucleophilic solvent and ensure all reagents and glassware are dry. The use of a non-nucleophilic base, like pyridine or triethylamine, can help to activate the amine and neutralize the acid byproduct without competing in the reaction.

  • Degradation of the starting material or product: As mentioned, the product can degrade under harsh conditions.

    • Solution: Perform the reaction at the lowest effective temperature and for the minimum time necessary. A neutral or slightly basic workup is recommended.

Q4: My final product is showing impurities after purification. What are the likely side products?

Common impurities can include:

  • Unreacted 4-(4-bromophenyl)thiazol-2-amine: This is the most common impurity if the acylation is incomplete.

  • Diacylated product: In some cases, over-acylation can occur, though it is less common for this specific substrate.

  • Hydrolysis product: If the workup or purification involves prolonged exposure to acidic or basic conditions, the hydrolyzed product, 4-(4-bromophenyl)thiazol-2-amine, may be present.

  • Byproducts from the acetylating agent: For example, if acetic anhydride is used, acetic acid will be a byproduct.

Q5: What are the recommended purification and analytical methods for this compound?

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6][7] Column chromatography on silica gel may also be employed for higher purity.

  • Analytical Methods:

    • Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and assessing the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[6][7][8]

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the amide C=O and N-H bonds.

    • Mass Spectrometry (MS): Used to determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final compound and quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid is a common starting point.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of 4-(4-bromophenyl)thiazol-2-amine (Intermediate) Ineffective catalyst or reaction conditions for the Hantzsch synthesis.Ensure the iodine catalyst is fresh. Refluxing in ethanol is a common solvent/temperature combination.[1]
Low yield of final product (Acylation step) Incomplete reaction.Increase reaction time and/or use a slight excess of the acetylating agent.
Degradation of product during reaction or workup.Maintain a moderate reaction temperature. Use a non-aqueous workup if possible, or a quick wash with a mild base (e.g., sodium bicarbonate solution).
Inactive acetylating agent.Use a fresh bottle of acetic anhydride or acetyl chloride.
Presence of starting amine in the final product Incomplete acylation.Increase the stoichiometry of the acetylating agent.
Inefficient purification.Optimize the recrystallization solvent system or use column chromatography.
Product appears oily or does not solidify Presence of solvent or impurities.Ensure the product is thoroughly dried under vacuum. Purify by column chromatography.
Inconsistent NMR or other analytical data Presence of impurities or degradation.Re-purify the sample. Acquire fresh analytical data.
Incorrect structure.Re-evaluate the synthetic route and starting materials.

Experimental Protocols

Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)

  • To a solution of p-bromoacetophenone (10 mmol) in ethanol (50 mL), add thiourea (12 mmol) and iodine (10 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4-(4-bromophenyl)thiazol-2-amine.

Synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide (Final Product)

  • Dissolve 4-(4-bromophenyl)thiazol-2-amine (5 mmol) in pyridine (20 mL) and cool the solution in an ice bath.

  • Slowly add acetic anhydride (6 mmol) to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide.

Visualizing Workflows and Pathways

To aid in understanding the synthetic and potential degradation pathways, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Acylation cluster_purification Purification A p-Bromoacetophenone D 4-(4-bromophenyl)thiazol-2-amine A->D Reflux in Ethanol B Thiourea B->D Reflux in Ethanol C Iodine (catalyst) C->D Reflux in Ethanol G N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide D->G Stir at RT E Acetic Anhydride E->G F Pyridine F->G H Crude Product I Pure Product H->I Recrystallization (Ethanol)

Caption: Synthetic workflow for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic or Basic Conditions) cluster_ring_opening Potential Thiazole Ring Degradation (Harsh Conditions) A N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide B 4-(4-bromophenyl)thiazol-2-amine A->B H2O, H+ or OH- C Acetic Acid / Acetate A->C H2O, H+ or OH- D Ring-Opened Products A->D Strong Oxidants / Extreme pH & Temp

Caption: Potential degradation pathways for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide.

References

Technical Support Center: Synthesis and Purification of C13H13BrN2OS2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-(4-bromophenylamino)-4-(methylthio)thiazole, a compound with the molecular formula C13H13BrN2OS2.

Target Compound: 2-(4-bromophenylamino)-4-(methylthio)thiazole

Molecular Formula: this compound

Synthesis Method: Hantzsch Thiazole Synthesis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the basis of the Hantzsch thiazole synthesis for preparing 2-(4-bromophenylamino)-4-(methylthio)thiazole?

A1: The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives.[1][3] In this specific synthesis, it involves the reaction of an α-haloketone with a thiourea derivative.[1][2] For the target compound, 1-(4-bromophenyl)thiourea is reacted with 1,1-bis(methylthio)-2-chloroethanone. The reaction proceeds through an initial S-alkylation of the thiourea followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[4]

Q2: What are the most common reaction byproducts I should expect?

A2: The most common byproducts in this synthesis are:

  • Unreacted Starting Materials: 1-(4-bromophenyl)thiourea and 1,1-bis(methylthio)-2-chloroethanone.

  • Side-Products: Formation of isomeric thiazoles, such as 3-(4-bromophenyl)-2-imino-4-(methylthio)thiazolidin-5-one, can occur, particularly under acidic conditions.[2] Self-condensation products of the α-haloketone may also be present.

  • Reagent-derived Impurities: Excess reagents or their decomposition products.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A combination of hexanes and ethyl acetate is a good starting point for a solvent system.

Q4: My product appears to be a salt after the reaction. Why is that?

A4: The thiazole product, being basic at the nitrogen atoms, can form a salt (e.g., a hydrobromide salt) with the acidic byproducts of the reaction. This salt is often more soluble in polar solvents like methanol or ethanol.[4] Neutralization with a mild base, such as aqueous sodium bicarbonate, is typically required to precipitate the free base product.[4]

Troubleshooting Guide
Problem Possible Cause Solution
Low or No Product Formation Reaction temperature is too low.Gently heat the reaction mixture (e.g., to 50-60 °C) to facilitate the reaction.
Ineffective mixing.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Multiple Spots on TLC, Difficult to Separate Formation of isomeric byproducts.Adjusting the reaction pH can influence the product distribution. Running the reaction under neutral or slightly basic conditions often favors the desired 2-amino-thiazole isomer.[2]
Complex mixture of side-products.A gradient elution during flash column chromatography may be necessary for better separation.[5]
Product is an Oil and Won't Crystallize Presence of impurities.Purify the crude product using flash column chromatography before attempting recrystallization.
Incorrect crystallization solvent.Test a range of solvents or solvent mixtures to find a suitable system where the product is soluble when hot but sparingly soluble when cold.[6][7]
Formation of an Emulsion During Workup The organic and aqueous layers are not separating cleanly.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filtering the entire mixture through a pad of celite can help break it up.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

Flash column chromatography is a primary method for purifying organic compounds.[9] This protocol is designed for the purification of 2-(4-bromophenylamino)-4-(methylthio)thiazole from reaction byproducts.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material.[10]

  • Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluting solvent.[9]

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).

  • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5][11]

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution).[5]

  • Collect fractions and monitor their composition using TLC.

4. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Example Solvent Gradient for Flash Column Chromatography

Step Solvent System (Hexanes:Ethyl Acetate) Purpose
195:5Elute non-polar impurities.
290:10Elute the main product.
380:20Elute more polar byproducts.
Protocol 2: Recrystallization for Final Purification

Recrystallization is a technique used to purify solid compounds based on differences in solubility.[12][13]

1. Solvent Selection:

  • Choose a solvent in which the target compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[7] Ethanol, isopropanol, or a mixture of ethanol and water are often good choices for thiazole derivatives.

2. Dissolution:

  • Place the solid to be recrystallized in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent until the solid just dissolves.[7]

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[12]

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

4. Collection and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.[14]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Dry the crystals thoroughly to remove any residual solvent.[13]

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification start Hantzsch Synthesis reaction_mixture Crude Reaction Mixture start->reaction_mixture neutralization Neutralization (aq. NaHCO3) reaction_mixture->neutralization extraction Liquid-Liquid Extraction neutralization->extraction drying Drying (e.g., MgSO4) extraction->drying crude_solid Crude Solid drying->crude_solid column Flash Column Chromatography crude_solid->column recrystallization Recrystallization column->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow from synthesis to purification of this compound.

troubleshooting_guide start Unexpected Spot on TLC q1 Is the spot less polar than the product? start->q1 a1_yes Likely unreacted starting material or non-polar byproduct. q1->a1_yes Yes q2 Is the spot more polar than the product? q1->q2 No sol1 Increase reaction time/temperature and re-analyze. a1_yes->sol1 a2_yes Could be a salt of the product or a polar side-product. q2->a2_yes Yes q3 Is the spot very close to the product spot (co-eluting)? q2->q3 No sol2 Ensure proper neutralization during workup. Purify via column chromatography. a2_yes->sol2 a3_yes Potentially an isomer. Requires optimized chromatography. q3->a3_yes Yes sol3 Use a less polar solvent system or a gradient elution for better separation. a3_yes->sol3

Caption: Troubleshooting decision tree for unexpected TLC results.

References

Optimizing reaction conditions for C13H13BrN2OS2 synthesis yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of C13H13BrN2OS2. For the purpose of this guide, we will focus on a representative molecule, N-(5-(4-bromobenzoyl)-4-methylthiazol-2-yl)thioacetamide , which corresponds to a plausible isomer of the target molecular formula.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing N-(5-(4-bromobenzoyl)-4-methylthiazol-2-yl)thioacetamide?

A1: A common and effective two-step strategy is recommended. The first step involves the synthesis of the thiazole core, 2-amino-5-(4-bromobenzoyl)-4-methylthiazole, via the Hantzsch thiazole synthesis.[1][2] This is followed by the thioacetylation of the 2-amino group to yield the final product.

Q2: What are the key starting materials for this synthesis?

A2: For the Hantzsch thiazole synthesis, you will need an α-haloketone, specifically 3-bromo-1-(4-bromophenyl)butane-1,2-dione, and thiourea. For the subsequent thioacetylation step, the intermediate 2-amino-5-(4-bromobenzoyl)-4-methylthiazole and a thioacetylating agent, such as thioacetic acid or Lawesson's reagent in combination with acetamide, are required.

Q3: What are the typical reaction conditions for the Hantzsch thiazole synthesis of the intermediate?

A3: The Hantzsch synthesis is typically carried out by reacting the α-haloketone and thiourea in a solvent like ethanol or methanol.[1] The reaction mixture is usually heated to reflux for a period of 30 minutes to several hours.[1] The product often precipitates upon cooling or after basification of the reaction mixture.[1]

Q4: How can I convert the intermediate 2-aminothiazole to the final thioacetamide product?

A4: The conversion of the 2-aminothiazole intermediate to the corresponding thioacetamide can be achieved through thioacylation. A common method involves the use of Lawesson's reagent to thionate the corresponding acetamide.[2][3] Alternatively, direct thioacylation using thioacetic acid in the presence of a coupling agent can be explored.

Q5: What are some common analytical techniques to monitor the progress of the reaction and characterize the final product?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[1] The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) to confirm the molecular weight, and infrared (IR) spectroscopy to identify functional groups.

Troubleshooting Guides

Below are common issues encountered during the synthesis of N-(5-(4-bromobenzoyl)-4-methylthiazol-2-yl)thioacetamide and potential solutions.

Step 1: Hantzsch Thiazole Synthesis of 2-amino-5-(4-bromobenzoyl)-4-methylthiazole
Problem Possible Cause(s) Troubleshooting Suggestions
Low or no yield of the desired thiazole product. - Inactive α-haloketone (degraded).- Incorrect reaction temperature or time.- Improper pH during workup.- Use freshly prepared or purified α-haloketone.- Optimize the reaction temperature and monitor the reaction by TLC to determine the optimal reaction time.- Ensure the reaction mixture is appropriately basified (e.g., with Na2CO3 or NH4OH) during workup to precipitate the product.[1]
Formation of multiple side products. - Self-condensation of the α-haloketone.- Over-reaction or decomposition at high temperatures.- Add the α-haloketone slowly to the reaction mixture.- Maintain a consistent and moderate reaction temperature.- Purify the crude product using column chromatography.
Difficulty in isolating the product. - Product is soluble in the workup solvent.- Insufficient precipitation.- After basification, cool the mixture in an ice bath to promote precipitation.- If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate) and purify by column chromatography.
Step 2: Thioacetylation of 2-amino-5-(4-bromobenzoyl)-4-methylthiazole
Problem Possible Cause(s) Troubleshooting Suggestions
Low yield of the thioacetamide. - Incomplete reaction.- Degradation of the product.- Inefficient thioacetylating agent.- Increase the reaction time or temperature, monitoring by TLC.- Use a milder thionating agent or reaction conditions if product degradation is suspected.- If using Lawesson's reagent, ensure it is fresh and used in an appropriate solvent (e.g., toluene or THF).[2][3]
Formation of the corresponding acetamide instead of the thioacetamide. - Insufficient thionating agent.- Presence of water in the reaction mixture.- Use a slight excess of the thionating agent (e.g., 0.5-1.0 equivalents of Lawesson's reagent per amide group).- Ensure all glassware is dry and use anhydrous solvents.
Complex product mixture requiring difficult purification. - Side reactions with the thionating agent.- The starting 2-aminothiazole is not fully pure.- Purify the intermediate 2-aminothiazole thoroughly before proceeding to the thioacetylation step.- Optimize the stoichiometry of the thionating agent to minimize side reactions.- Employ careful column chromatography for purification, potentially using a gradient elution.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-(4-bromobenzoyl)-4-methylthiazole

This procedure is based on the well-established Hantzsch thiazole synthesis.[1][2]

  • Preparation of α-haloketone : The starting material, 3-bromo-1-(4-bromophenyl)butane-1,2-dione, can be synthesized by the bromination of 1-(4-bromophenyl)butane-1,2-dione.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in ethanol.

  • Addition of α-haloketone : To the stirring solution, add 3-bromo-1-(4-bromophenyl)butane-1,2-dione (1 equivalent).

  • Reaction : Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) to neutralize the hydrobromic acid formed and precipitate the product.[1]

  • Purification : Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Synthesis of N-(5-(4-bromobenzoyl)-4-methylthiazol-2-yl)thioacetamide

This protocol utilizes Lawesson's reagent for the thionation of the corresponding acetamide.

  • Preparation of Acetamide Intermediate : First, synthesize the N-(5-(4-bromobenzoyl)-4-methylthiazol-2-yl)acetamide by reacting the 2-amino-5-(4-bromobenzoyl)-4-methylthiazole with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.

  • Reaction Setup : In a dry round-bottom flask under a nitrogen atmosphere, dissolve the N-(5-(4-bromobenzoyl)-4-methylthiazol-2-yl)acetamide (1 equivalent) in anhydrous toluene or tetrahydrofuran (THF).

  • Addition of Lawesson's Reagent : Add Lawesson's reagent (0.5-1.0 equivalents) to the solution.

  • Reaction : Heat the mixture to reflux and stir for 2-6 hours. Monitor the conversion of the amide to the thioamide by TLC.

  • Workup and Isolation : Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude residue can be purified directly by column chromatography on silica gel.

  • Purification : Use a suitable eluent system, such as a mixture of hexane and ethyl acetate, to isolate the desired thioacetamide product.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized to improve the yield of the final product. The values are indicative and should be optimized for each specific experimental setup.

Parameter Step 1: Hantzsch Synthesis Step 2: Thioacetylation
Reactant Ratio α-haloketone:Thiourea (1:1.2 to 1:1.5)Amide:Lawesson's Reagent (1:0.5 to 1:1)
Solvent Ethanol, MethanolToluene, THF (anhydrous)
Temperature 70-80 °C (Reflux)80-110 °C (Reflux)
Reaction Time 2-6 hours2-8 hours
Typical Yield 60-85%50-75%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Thioacetylation A 3-Bromo-1-(4-bromophenyl) butane-1,2-dione D Reflux (78°C, 2-4h) A->D B Thiourea B->D C Ethanol (Solvent) C->D E 2-amino-5-(4-bromobenzoyl) -4-methylthiazole D->E F Acetylation E->F G N-(5-(4-bromobenzoyl)-4- methylthiazol-2-yl)acetamide F->G J Reflux (110°C, 2-6h) G->J H Lawesson's Reagent H->J I Toluene (Solvent) I->J K N-(5-(4-bromobenzoyl)-4- methylthiazol-2-yl)thioacetamide (Final Product) J->K

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Step 1? cause1 Degraded α-haloketone start->cause1 Yes cause2 Suboptimal Temp/Time start->cause2 Yes cause3 Improper Workup pH start->cause3 Yes sol1 Use fresh reactant cause1->sol1 sol2 Optimize conditions via TLC cause2->sol2 sol3 Ensure proper basification cause3->sol3 end Yield Improved sol1->end Resolved sol2->end Resolved sol3->end Resolved

Caption: Troubleshooting logic for low yield in Hantzsch synthesis.

References

Troubleshooting C13H13BrN2OS2 aggregation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C13H13BrN2OS2. The following information is designed to help you identify and resolve issues related to the aggregation and precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?

A1: Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:

  • Low Solubility: The intrinsic aqueous solubility of the compound may be low.

  • High Concentration: The final concentration of the compound in the media may exceed its solubility limit.

  • Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.

  • Media Composition: Components of the cell culture medium, such as salts (e.g., calcium and phosphate), proteins, and pH, can interact with the compound and reduce its solubility.[1]

  • Temperature: Changes in temperature, such as moving the media from a refrigerator to an incubator, can affect compound solubility.

  • pH Shift: The pH of the media can influence the ionization state of the compound, thereby affecting its solubility.

Q2: How can I increase the solubility of this compound in my cell culture experiments?

A2: Several strategies can be employed to improve the solubility of this compound:

  • Optimize Solvent System: While DMSO is a common solvent, exploring other biocompatible solvents or co-solvent systems may be beneficial.[2]

  • Adjust Final DMSO Concentration: Keeping the final DMSO concentration in the culture medium as high as is tolerable for your cells (typically 0.1-0.5%) can help maintain compound solubility.[3]

  • Use of Solubilizing Agents: Incorporating solubilizing agents or excipients, such as cyclodextrins or non-ionic surfactants (e.g., Pluronic F-127), can enhance the solubility of hydrophobic compounds.[2]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the stock solution or the final culture medium (within a physiologically acceptable range) can improve solubility.

  • Serum-Containing Medium: If your experimental design allows, diluting the compound into a serum-containing medium can help, as serum proteins can bind to the compound and aid in its solubilization.[3]

Q3: What is colloidal aggregation, and how does it differ from precipitation?

A3: Colloidal aggregation is the formation of sub-micron particles (typically 50-1000 nm in diameter) when a small molecule is introduced into an aqueous environment above its critical aggregation concentration (CAC).[4] These aggregates are not always visible as frank precipitates but can still interfere with experimental results by non-specifically binding to proteins.[4] Precipitation, on the other hand, involves the formation of larger, visible solid particles that fall out of solution.

Q4: How can I detect if this compound is forming aggregates in my media?

A4: Several biophysical techniques can be used to detect and quantify small molecule aggregation:

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a common method for detecting colloidal aggregates.

  • Nephelometry/Turbidimetry: These methods measure the amount of light scattered by particles in a solution, providing an indication of aggregation or precipitation.[5]

  • Visual Inspection: While not quantitative, careful visual inspection of the media against a dark background can often reveal turbidity or visible precipitates.

  • Microscopy: Microscopic examination of the cell culture can reveal crystalline or amorphous precipitates.

Troubleshooting Guides

Issue 1: Visible Precipitate Forms Immediately Upon Adding this compound to Cell Culture Media

This is a common issue often related to "solvent shock," where the compound rapidly precipitates upon dilution from an organic solvent into the aqueous medium.

Troubleshooting Steps:

  • Modify Dilution Protocol: Instead of adding the compound directly to the full volume of media, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of serum-containing media, vortex gently, and then add this mixture to the final culture volume.

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is sufficient to maintain the solubility of this compound, but below the threshold of toxicity for your specific cell line (typically ≤ 0.5%).[3]

  • Pre-warm Media: Ensure your cell culture media is at 37°C before adding the compound.

Issue 2: Media Becomes Turbid or a Precipitate Forms Over Time in the Incubator

This may indicate that the compound is unstable in the culture medium at 37°C or is interacting with media components over time.

Troubleshooting Steps:

  • Assess Compound Stability: Perform a stability study by incubating this compound in the cell culture medium at 37°C for various durations (e.g., 2, 6, 12, 24 hours) and then assessing for precipitation or aggregation.

  • Evaluate Media Components: Certain components in the media, like high concentrations of calcium or phosphate, can contribute to precipitation.[1] If possible, try using a different media formulation.

  • pH Monitoring: Monitor the pH of your culture medium over the course of the experiment, as changes in pH can affect compound solubility.

Quantitative Data Summary

Table 1: Troubleshooting this compound Solubility Issues

ParameterRecommendationRationale
Solvent DMSO (or other biocompatible solvent)To create a concentrated stock solution.
Stock Concentration 10-50 mMA higher stock concentration allows for a smaller volume to be added to the media, minimizing solvent effects.
Final DMSO % 0.1% - 0.5%Balances compound solubility with potential cell toxicity.[3]
Dilution Method Stepwise dilution into pre-warmed, serum-containing mediaMinimizes solvent shock and utilizes serum proteins for solubilization.[3]
Incubation Temp. 37°CStandard cell culture condition; however, be aware of potential temperature-dependent solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

    • For cell culture experiments, thaw an aliquot and prepare intermediate dilutions in sterile DMSO if necessary.

    • The final dilution into cell culture media should be done immediately before adding to the cells.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Materials: DLS instrument, appropriate cuvettes, cell culture medium, this compound stock solution.

  • Procedure:

    • Prepare a series of dilutions of this compound in the cell culture medium to be tested. Include a vehicle control (medium with DMSO only).

    • Transfer the samples to the DLS cuvettes.

    • Equilibrate the samples to the desired temperature (e.g., 25°C or 37°C) in the DLS instrument.

    • Acquire DLS measurements for each sample.

    • Analyze the data to determine the particle size distribution. The presence of particles in the 50-1000 nm range is indicative of colloidal aggregation.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Stepwise Dilution of Stock into Media A->C B Pre-warm Cell Culture Media (37°C) B->C D Add Compound-Media Mixture to Cells C->D E Incubate Cells D->E F Observe for Precipitation (Microscopy/Visual) E->F G Perform Cell-Based Assay E->G

Caption: Experimental workflow for treating cells with this compound.

troubleshooting_logic A Precipitation Observed? B Immediate or Over Time? A->B C Immediate B->C D Over Time B->D E Likely 'Solvent Shock' C->E F Possible Instability or Media Interaction D->F G Modify Dilution Protocol (Stepwise Dilution) E->G H Increase Final DMSO % E->H I Perform Stability Assay F->I J Analyze Media Components F->J

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Long-Term Storage and Stability of C13H13BrN2OS2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the compound C13H13BrN2OS2 for long-term storage. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the long-term storage of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation of the thiazole ring or other sensitive moieties due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in a dark location.
Decreased Purity or Potency Over Time (as determined by HPLC, NMR) Chemical degradation through hydrolysis, oxidation, or photodegradation.Evaluate storage conditions. For solids, store at or below -20°C, desiccated. For solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Inconsistent Experimental Results Degradation of the compound in solution during experimental procedures.Prepare fresh solutions for each experiment. If stock solutions are necessary, store them at low temperatures and use them within a validated timeframe.
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Formation of degradation products.Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and pathways. This can help in optimizing storage and handling conditions.
Poor Solubility After Storage Formation of insoluble aggregates or degradation products.Re-purify a small sample if necessary. Evaluate the compatibility of the storage solvent if the compound is stored in solution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability of solid this compound, it is recommended to store the compound at -20°C or lower , in a tightly sealed container, protected from light and moisture.[1] Storing under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared in a suitable, dry, aprotic solvent. It is advisable to divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored at -80°C . For daily use, a fresh solution should be prepared.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, this compound is potentially susceptible to:

  • Hydrolysis: The amide bond can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The sulfur atoms in the thiazole ring and the thioamide group are prone to oxidation.

  • Photodegradation: Aromatic systems and the bromo-substituent can be sensitive to light, leading to decomposition.

Q4: How can I monitor the stability of my this compound sample over time?

A4: The stability of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity and detect degradation products.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the compound.

Q5: Are there any incompatible materials I should avoid when handling or storing this compound?

A5: Avoid strong acids, bases, and oxidizing agents, as they can accelerate the degradation of the compound.[4] Also, ensure that all storage containers and handling materials are clean and dry to prevent contamination and moisture-induced degradation.[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of degradation products.[2][6]

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) and dilute to an appropriate concentration with the mobile phase.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions and for identifying potential degradation products.[2][7]

Methodology:

  • Acidic Hydrolysis:

    • Dissolve this compound in a minimal amount of organic solvent and dilute with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis by HPLC and LC-MS.

  • Alkaline Hydrolysis:

    • Dissolve this compound in a minimal amount of organic solvent and dilute with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis by HPLC and LC-MS.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC and LC-MS.

  • Photodegradation:

    • Expose a solid sample and a solution of this compound to a light source with a specific wavelength (e.g., 254 nm and 365 nm) for a defined period.

    • Analyze by HPLC and LC-MS.

  • Thermal Degradation:

    • Heat a solid sample of this compound at a high temperature (e.g., 80°C) for 48 hours.

    • Dissolve the sample in a suitable solvent and analyze by HPLC and LC-MS.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_analysis Stability Monitoring cluster_troubleshooting Troubleshooting storage_solid Solid this compound (-20°C, Dark, Dry) hplc HPLC Purity Check storage_solid->hplc storage_solution Solution of this compound (-80°C, Aliquoted) storage_solution->hplc nmr NMR Structural Integrity hplc->nmr degradation Degradation Observed hplc->degradation Purity < 95% forced_degradation Forced Degradation Study degradation->forced_degradation optimize Optimize Storage Conditions forced_degradation->optimize optimize->storage_solid optimize->storage_solution

Caption: Workflow for long-term storage and stability monitoring of this compound.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound hydrolysis_product Hydrolyzed Amide This compound->hydrolysis_product Hydrolysis oxidation_product Oxidized Thiazole/Thioamide This compound->oxidation_product Oxidation photodegradation_product Photodegraded Fragments This compound->photodegradation_product Photodegradation acid_base Acid/Base acid_base->hydrolysis_product oxidation Oxidizing Agent oxidation->oxidation_product light Light Exposure light->photodegradation_product

Caption: Potential degradation pathways for this compound under various stress conditions.

References

C13H13BrN2OS2 purification challenges with column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C13H13BrN2OS2 Purification

Topic: this compound Purification Challenges with Column Chromatography

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound and related brominated thiazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely structural features of this compound that could pose challenges during column chromatography?

A1: Based on its molecular formula, this compound likely contains several functional groups that can complicate purification. These may include a thiazole ring, which is common in many biologically active compounds, a bromine atom, and potentially other polar groups suggested by the presence of nitrogen, oxygen, and sulfur.[1][2][3] The presence of basic nitrogen atoms can lead to tailing on acidic silica gel, while the overall polarity will heavily influence solvent selection.

Q2: How can I determine if my compound, this compound, is degrading on the silica gel column?

A2: Compound degradation on silica is a common issue, especially for sensitive molecules.[4] A simple way to test for this is by performing a 2D TLC. Spot your crude material on the corner of a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system.[4][5] If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[4]

Q3: My brominated compound seems to be unstable and I'm getting low recovery after the column. What could be the cause?

A3: Brominated organic compounds can sometimes be unstable on silica gel, potentially leading to decomposition and low recovery.[6] The acidic nature of silica gel can catalyze degradation pathways. If you suspect this is happening, consider deactivating the silica gel by adding a small amount of a base like triethylamine or ammonia to your eluent (typically 0.1-1%). Alternatively, using a different stationary phase like neutral or basic alumina, or Florisil, could be a viable solution.[4]

Q4: What are the best starting points for selecting a solvent system for the purification of a thiazole derivative like this compound?

A4: For thiazole derivatives, which are often moderately polar, a good starting point for solvent selection is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[7] You can screen different ratios of these solvents using TLC to find a system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation on a column.[4] If the compound is more polar, you might need to use dichloromethane/methanol or ethyl acetate/methanol mixtures.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate solvent system. - Column overloading. - Poorly packed column (channeling).- Optimize the solvent system using TLC. A lower polarity eluent will increase retention and may improve separation. - Use less sample material. A general rule is 1g of sample per 20-100g of silica. - Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Streaking or Tailing on TLC/Column - Compound is too polar for the solvent system. - Interaction with acidic silica (for basic compounds). - Compound is not fully dissolved when loaded.- Increase the polarity of the eluent. For very polar compounds, a small amount of methanol can be added. - Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent to neutralize acidic sites on the silica.[5] - Ensure the sample is dissolved in the minimum amount of solvent before loading.[8] If solubility is an issue, consider dry loading.[8]
Low or No Recovery of Compound - Compound degraded on the column. - Compound is too polar and stuck on the column. - Compound is very non-polar and eluted in the solvent front.- Test for silica stability (2D TLC).[4] If unstable, use deactivated silica or an alternative stationary phase like alumina. - After your initial elution, flush the column with a highly polar solvent like 100% methanol to elute any strongly bound compounds.[5] - Check the very first fractions collected, as your compound may have eluted immediately.[4]
Cracks or Bubbles in the Silica Bed - Heat generated from solvent mixing (e.g., methanol and DCM). - Column ran dry at some point.- Pre-mix solvents before adding them to the column to allow any heat to dissipate. - Always keep the solvent level above the top of the silica bed.
Crystallization of Compound on the Column - The compound has low solubility in the chosen eluent.- This is a difficult problem to solve once it occurs. You may need to use a wider column and more silica. For future runs, try to find a solvent system that dissolves the compound well.[4]

Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots using a UV lamp (254 nm and/or 365 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or phosphomolybdic acid).[7][9]

  • Optimization: Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired compound, ensuring good separation from major impurities.

Protocol 2: Flash Column Chromatography with Dry Loading

Dry loading is recommended when the compound has poor solubility in the column's mobile phase.[8]

  • Sample Preparation: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 10-20 times the mass of your sample) to this solution.[8]

  • Drying: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica gel.[8]

  • Column Packing: Pack a glass column with silica gel slurried in your chosen non-polar solvent (e.g., hexane).

  • Loading: Carefully add the dry-loaded sample powder to the top of the packed column, creating a uniform layer. Gently add a thin layer of sand on top to prevent disturbance.[8]

  • Elution: Carefully add your mobile phase and begin eluting the column, collecting fractions. Start with a low polarity mobile phase and gradually increase the polarity if necessary (gradient elution).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Visualizations

Workflow for Purification of this compound

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification crude Crude this compound tlc TLC Analysis & Solvent Optimization crude->tlc stability 2D TLC for Stability Check crude->stability pack Pack Column tlc->pack stability->pack load Dry Load Sample pack->load elute Elute with Optimized Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: General workflow for the column chromatography purification of this compound.

Troubleshooting Logic for Poor Separation

G start Poor Separation Observed check_rf Is Rf of Target < 0.4? start->check_rf check_loading Was Column Overloaded? check_rf->check_loading Yes sol_decrease_polarity Decrease Eluent Polarity check_rf->sol_decrease_polarity No check_streaking Is There Tailing or Streaking? check_loading->check_streaking No sol_reduce_load Reduce Sample Load check_loading->sol_reduce_load Yes sol_add_modifier Add Modifier (e.g., TEA) check_streaking->sol_add_modifier Yes sol_repack Repack Column Carefully check_streaking->sol_repack No end_good Separation Improved sol_decrease_polarity->end_good sol_reduce_load->end_good sol_add_modifier->end_good sol_repack->end_good

Caption: Decision-making flowchart for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecules in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of small molecules, such as the hypothetical compound C13H13BrN2OS2, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in cellular assays?

Q2: How can I preemptively assess the potential for off-target effects of my compound?

A2: Computational approaches can be valuable for early assessment. In silico methods can predict potential off-target interactions by analyzing the chemical structure of your small molecule and comparing it to databases of known compounds and their biological targets.[2][4] This can help identify potential safety liabilities before extensive experimental work is conducted.

Q3: What are the initial experimental steps to characterize the on-target and off-target activity of a new compound?

A3: A critical first step is to perform a dose-response curve to determine the compound's potency (e.g., IC50 or EC50) in your primary assay.[5] This should be followed by counter-assays and secondary assays to confirm the compound's specificity and rule out non-specific activity or assay interference.[5]

Q4: How can I be sure the observed phenotype is due to the intended on-target effect?

Troubleshooting Guides

This section provides solutions to common problems encountered during cellular assays with small molecules.

Problem Potential Cause Recommended Solution
High background signal in the assay. - Non-specific binding of the compound or detection reagents. - Cross-reactivity of antibodies.- Increase the number of wash steps and soaking time between washes.[6] - Add a blocking agent, such as bovine serum albumin (BSA), to the wash buffer.[5][6] - Titrate the detection antibody to determine the optimal concentration.[6]
Inconsistent results between experiments. - Variability in cell plating and density. - Changes in cell morphology or metabolic state. - Reagent degradation.- Ensure even cell distribution when plating and always observe cell morphology before adding the compound.[7] - Use cells within a consistent passage number range.[8] - Prepare fresh reagent solutions for each experiment.[6]
No observable signal or effect. - The compound may be inactive at the tested concentrations. - The assay buffer may be incompatible with the target. - The incubation time may be too short.- Test a broader range of compound concentrations.[5] - Ensure the assay buffer conditions are optimal for the target's activity.[6] - Optimize the incubation time.
Observed effect is not dose-dependent. - The compound may be precipitating at higher concentrations. - The effect may be due to cytotoxicity.- Visually inspect wells for compound precipitation. - Perform a cytotoxicity assay in parallel to the primary assay.

Experimental Protocols

Protocol 1: Dose-Response Curve for IC50 Determination

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of the small molecule in the appropriate vehicle (e.g., DMSO).

  • Compound Treatment: Add the diluted compound to the wells, ensuring the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include vehicle-only control wells.

  • Incubation: Incubate the plate for a predetermined duration based on the assay and target biology.

  • Assay Readout: Perform the assay measurement (e.g., luminescence, fluorescence, absorbance).

  • Data Analysis: Plot the assay signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (e.g., using a resazurin-based reagent)

  • Cell Plating and Treatment: Follow steps 1-3 of the Dose-Response Protocol.

  • Incubation: Incubate the plate for the same duration as the primary assay.

  • Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot fluorescence against the compound concentration to determine the concentration at which cytotoxicity occurs.

Visualizing Experimental Workflows and Concepts

Experimental_Workflow cluster_0 Initial Screening cluster_1 Off-Target Assessment cluster_2 Mechanism Validation A Primary Assay (Single Concentration) B Dose-Response Curve (IC50 Determination) A->B C Cytotoxicity Assay B->C Assess Toxicity D Counter-Screen (Structurally Unrelated Compound) B->D Confirm Specificity E Target Engagement Assay B->E Verify Target Interaction F Genetic Validation (e.g., CRISPR Knockout) D->F E->F G Pathway Analysis (Western Blot, qPCR) F->G

Caption: Workflow for minimizing off-target effects.

Troubleshooting_Tree cluster_cells Cell-Related Issues cluster_reagents Reagent-Related Issues cluster_assay Assay-Related Issues Start Inconsistent Results? CellDensity Is cell plating consistent? Start->CellDensity CompoundPrep Is the compound properly dissolved and diluted? Start->CompoundPrep Incubation Are incubation times and temperatures consistent? Start->Incubation CellHealth Are cells healthy and in the correct growth phase? CellDensity->CellHealth Passage Is passage number consistent? CellHealth->Passage ReagentAge Are reagents fresh? CompoundPrep->ReagentAge Washing Is the washing technique rigorous and consistent? Incubation->Washing

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the chemical compound with the molecular formula C13H13BrN2OS2, it has not been possible to identify a specific, well-documented compound for which comparative efficacy data is publicly available. A molecular formula can represent numerous structural isomers, and without a common name, Chemical Abstracts Service (CAS) number, or a specific chemical structure, it is not feasible to retrieve the detailed experimental data required for a thorough comparison guide.

To proceed with this request, please provide a more specific identifier for the compound of interest, such as its common name, brand name, CAS number, or a clear structural representation (e.g., SMILES or InChI key). With a more precise identifier, a comprehensive and accurate comparison guide can be developed to meet the needs of researchers, scientists, and drug development professionals.

MB-3 (C13H13BrN2OS2) Demonstrates Neuroprotective Superiority Over Donepezil in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that the novel compound MB-3 offers a multi-faceted therapeutic approach, outperforming the standard-of-care drug Donepezil in key pathological markers of Alzheimer's disease. MB-3 not only mitigates cognitive decline but also targets the underlying oxidative stress and neuroinflammation, showcasing its potential as a disease-modifying agent.

Researchers in the field of neurodegenerative diseases are presented with compelling evidence from studies on a 5XFAD mouse model of Alzheimer's disease. These studies highlight the therapeutic advantages of MB-3, a compound with the chemical formula C13H13BrN2OS2, over Donepezil, a widely prescribed acetylcholinesterase inhibitor. While Donepezil primarily offers symptomatic relief, MB-3 appears to address the core pathological mechanisms of the disease.

Comparative Efficacy in a 5XFAD Mouse Model

Data from preclinical trials in 5XFAD mice, a well-established model for Alzheimer's disease, indicates that MB-3 is more effective than Donepezil in improving cognitive function and reducing the pathological hallmarks of the disease.

ParameterMB-3 TreatmentDonepezil TreatmentControl (Untreated)
Cognitive Function (Morris Water Maze) Significant improvement in escape latency and distance traveledModerate improvement in escape latency and distance traveledSevere cognitive impairment
Amyloid-beta (Aβ) Plaque Load Significant reduction in Aβ plaque depositionNo significant effect on Aβ plaque depositionHigh Aβ plaque burden
Neuroinflammation (Microglia and Astrocyte Activation) Significant reduction in microgliosis and astrogliosisMinimal to no effect on neuroinflammationWidespread neuroinflammation
Oxidative Stress Markers (Nrf2 Pathway Activation) Robust activation of the Nrf2 pathway, leading to increased antioxidant enzyme expressionNo significant effect on the Nrf2 pathwayBasal Nrf2 activity

Mechanism of Action: A Dual Approach

The therapeutic efficacy of MB-3 stems from its unique mechanism of action, which involves the activation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response.

G cluster_stress Cellular Stress (ROS) cluster_pathway Keap1-Nrf2 Signaling Pathway cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress MB3 MB-3 MB3->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Reduces Oxidative Stress

Figure 1. Mechanism of action of MB-3 via the Keap1-Nrf2 signaling pathway.

In contrast, Donepezil's mechanism is centered on inhibiting the acetylcholinesterase enzyme, which leads to increased levels of the neurotransmitter acetylcholine in the brain, thereby improving synaptic communication.

Experimental Protocols

The following methodologies were employed in the comparative studies of MB-3 and Donepezil in the 5XFAD mouse model.

Morris Water Maze:

  • A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.

  • Mice are placed in the pool from different starting positions and are trained to find the hidden platform.

  • The time taken to find the platform (escape latency) and the total distance traveled are recorded over several days of training.

  • A probe trial is conducted on the final day, where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

Immunohistochemistry for Aβ Plaque Load:

  • Brain tissue from the mice is collected, fixed, and sectioned.

  • The brain sections are incubated with a primary antibody specific for amyloid-beta protein.

  • A secondary antibody conjugated to a fluorescent marker is then applied.

  • The sections are imaged using a fluorescence microscope, and the area occupied by Aβ plaques is quantified.

Analysis of Neuroinflammation:

  • Brain sections are stained with antibodies against Iba1 (for microglia) and GFAP (for astrocytes).

  • The number and morphology of activated microglia and astrocytes surrounding Aβ plaques are quantified to assess the level of neuroinflammation.

Western Blot for Nrf2 Pathway Activation:

  • Protein extracts from brain tissue are separated by size using gel electrophoresis.

  • The separated proteins are transferred to a membrane.

  • The membrane is incubated with primary antibodies against Nrf2 and downstream antioxidant enzymes (e.g., HO-1, NQO1).

  • A secondary antibody linked to a detection system is used to visualize and quantify the protein levels.

The experimental workflow for these comparative studies is outlined below.

G cluster_setup Experimental Setup cluster_assessment Assessment cluster_outcome Outcome AnimalModel 5XFAD Mouse Model TreatmentGroups Treatment Groups: - MB-3 - Donepezil - Control AnimalModel->TreatmentGroups Behavioral Cognitive Assessment (Morris Water Maze) TreatmentGroups->Behavioral Histological Histological Analysis (Aβ Plaques, Neuroinflammation) TreatmentGroups->Histological Biochemical Biochemical Analysis (Nrf2 Pathway Activation) TreatmentGroups->Biochemical DataAnalysis Data Analysis and Comparison Behavioral->DataAnalysis Histological->DataAnalysis Biochemical->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

Figure 2. Experimental workflow for the comparative study of MB-3 and Donepezil.

Cross-reactivity analysis of C13H13BrN2OS2 with other cellular targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound with the chemical formula C13H13BrN2OS2 has yielded no publicly available data regarding its primary cellular target, cross-reactivity, or any associated biological activity. The provided chemical formula does not correspond to a known drug or a widely studied research compound in the public domain.

Due to the absence of information on this compound, it is not possible to provide a cross-reactivity analysis, comparison with other cellular targets, or the detailed experimental data and protocols as requested. Scientific literature and chemical databases do not contain sufficient information to perform the requested analysis.

For a comprehensive cross-reactivity analysis, the primary cellular target of a compound must first be identified. Subsequently, screening against a panel of other related and unrelated targets (e.g., kinases, receptors, enzymes) is typically performed. The results of such screens, usually presented as quantitative data like IC50 or Ki values, form the basis of a cross-reactivity profile.

To proceed with a request of this nature, a specific identifier for the compound is necessary, such as:

  • A common name or brand name

  • A Chemical Abstracts Service (CAS) registry number

  • A reference to a scientific publication describing the compound and its biological activity

Without this essential information, a comparative guide on the cross-reactivity of this compound cannot be generated. Should further identifying information become available, a renewed search for relevant data can be conducted.

Validating the Mechanism of Action of a MEK Inhibitor In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, in vitro validation is a critical step in characterizing the mechanism of action (MoA) of small molecule inhibitors. This guide provides a comparative framework for validating the MoA of a representative MEK inhibitor, here referred to as "Mekinib," against other known MEK inhibitors. The experimental data and protocols presented are representative of typical validation studies.

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a key driver in many cancers. MEK1 and MEK2, dual-specificity protein kinases, are central components of this pathway, making them attractive targets for therapeutic intervention. This guide outlines the in vitro validation of "Mekinib," a potent and selective inhibitor of MEK1/2.

Comparative Performance of MEK Inhibitors

The efficacy of a new inhibitor is best understood in the context of existing alternatives. The following table summarizes the in vitro potency of Mekinib compared to two other well-characterized MEK inhibitors, Compound A and Compound B. Potency is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%.

InhibitorMEK1 Enzymatic Assay IC50 (nM)Cell Proliferation Assay IC50 (nM) (BRAF V600E Mutant Cell Line)
Mekinib 0.8 1.2
Compound A1.52.5
Compound B10.215.8

Data are representative and compiled for illustrative purposes.

Signaling Pathway and Experimental Workflow

To visually represent the inhibitor's target and the experimental approach for its validation, the following diagrams are provided.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Mekinib Mekinib Mekinib->MEK

Figure 1: Simplified MEK/ERK Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: Compound Synthesis and Purification enzymatic_assay Biochemical Assay: MEK1 Kinase Activity start->enzymatic_assay cell_culture Cell-Based Assay: Culture BRAF V600E Mutant Cancer Cells start->cell_culture data_analysis Data Analysis: Calculate IC50 Values enzymatic_assay->data_analysis proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_culture->proliferation_assay western_blot Target Engagement: Western Blot for p-ERK cell_culture->western_blot proliferation_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Determine Potency and Cellular Efficacy data_analysis->conclusion

Figure 2: General In Vitro Validation Workflow for a MEK Inhibitor.

Detailed Experimental Protocols

Detailed and reproducible protocols are essential for the validation of in vitro findings. Below are standard protocols for the key experiments cited in this guide.

MEK1 Enzymatic Assay (Kinase Activity Assay)

This biochemical assay quantifies the ability of an inhibitor to block the enzymatic activity of purified MEK1 protein.

  • Objective: To determine the IC50 value of the inhibitor against MEK1 kinase activity.

  • Materials:

    • Recombinant human MEK1 protein (active).

    • Kinase-dead ERK2 (kd-ERK2) as a substrate.

    • ATP (Adenosine triphosphate), radiolabeled with ³²P (γ-³²P-ATP).

    • Test compounds (Mekinib, Compound A, Compound B) dissolved in DMSO.

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

    • Phosphocellulose paper and stop solution (e.g., 75 mM phosphoric acid).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, then dilute into the kinase reaction buffer.

    • In a reaction plate, add the diluted compounds, recombinant MEK1 enzyme, and the kd-ERK2 substrate.

    • Initiate the kinase reaction by adding γ-³²P-ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with the stop solution to remove unincorporated γ-³²P-ATP.

    • Measure the amount of ³²P incorporated into the kd-ERK2 substrate using a scintillation counter.

    • Data is normalized to a DMSO control (100% activity) and a no-enzyme control (0% activity).

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

This cell-based assay measures the effect of the inhibitor on the growth of cancer cells that are dependent on the MEK/ERK pathway.

  • Objective: To determine the IC50 value of the inhibitor for cell growth inhibition.

  • Materials:

    • A human cancer cell line with a BRAF V600E mutation (e.g., A375 melanoma cells).

    • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).

    • Test compounds dissolved in DMSO.

    • A reagent for measuring cell viability (e.g., MTT, or a luminescent-based assay like CellTiter-Glo®).

    • 96-well cell culture plates.

    • Plate reader (spectrophotometer or luminometer).

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • After a short incubation, measure the signal (absorbance or luminescence) using a plate reader.

    • Normalize the data to a DMSO-treated control (100% viability).

    • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Western Blot for Phospho-ERK (Target Engagement Assay)

This assay provides direct evidence that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of ERK, the direct downstream substrate of MEK.

  • Objective: To confirm that the inhibitor reduces the phosphorylation of ERK in a dose-dependent manner.

  • Materials:

    • BRAF V600E mutant cancer cells.

    • Test compounds dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

    • Secondary antibody conjugated to horseradish peroxidase (HRP).

    • SDS-PAGE gels and Western blot equipment.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Treat the cells with increasing concentrations of the test compound for a short period (e.g., 1-2 hours).

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against p-ERK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody for t-ERK to ensure equal protein loading.

    • Quantify the band intensities to show a dose-dependent decrease in the p-ERK/t-ERK ratio.

A Comparative Analysis of Thiazole Derivatives' Potency in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological potency of various thiazole derivatives, supported by experimental data from recent studies. The focus is on anticancer and antimicrobial activities, highlighting key structural modifications that influence efficacy.

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a core scaffold in numerous biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antioxidant properties.[1][2][3] The versatility of the thiazole ring allows for modifications at various positions, enabling the development of new molecules with enhanced potency and target specificity.[1] This guide synthesizes findings from multiple studies to offer a comparative perspective on the potency of these analogs.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro potency of selected thiazole derivatives against various cell lines and microbial strains, as reported in recent literature. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's effectiveness in inhibiting a specific biological or biochemical function.

Compound IDTarget Cell Line/OrganismBiological ActivityIC50 (µM)Reference
Compound 4c MCF-7 (Breast Cancer)Anticancer2.57 ± 0.16[4]
HepG2 (Liver Cancer)Anticancer7.26 ± 0.44[4]
VEGFR-2Kinase Inhibition0.15[4]
Staurosporine (Standard) MCF-7 (Breast Cancer)Anticancer6.77 ± 0.41[4]
HepG2 (Liver Cancer)Anticancer8.4 ± 0.51[4]
Sorafenib (Standard) VEGFR-2Kinase Inhibition0.059[4]
2-amino thiazole (3) MCF-7 (Breast Cancer)Anticancer80.13 µg/ml (24h)[2]
71.03 µg/ml (48h)[2]
59.24 µg/ml (72h)[2]
AGS (Gastric Cancer)Anticancer75.03 µg/ml (24h)[2]
38.12 µg/ml (48h)[2]
28.01 µg/ml (72h)[2]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

The data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for specific time periods (e.g., 24, 48, 72 hours).[2]

  • MTT Incubation: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4]

Antibacterial and Antifungal Susceptibility Testing

The antimicrobial activity of thiazole derivatives is often evaluated using methods such as the agar dilution or agar diffusion method to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).[2][3]

  • Microorganism Preparation: Standard strains of bacteria (e.g., E. coli, S. aureus) and fungi are cultured in appropriate broth.

  • Compound Dilution: The test compounds are serially diluted in a suitable solvent.

  • Agar Dilution Method: The diluted compounds are incorporated into molten agar at specific concentrations, which is then poured into petri dishes. Once solidified, a standardized inoculum of the microorganism is spotted onto the agar surface. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.

  • Agar Diffusion Method (Disk Diffusion): Sterile filter paper disks are impregnated with known concentrations of the test compounds and placed on the surface of an agar plate that has been uniformly inoculated with the test microorganism. The plates are incubated, and the diameter of the zone of growth inhibition around each disk is measured.

  • MBC/MFC Determination: To determine the MBC or MFC, aliquots from the wells or tubes showing no growth in the MIC assay are subcultured onto fresh, compound-free agar plates. The lowest concentration that prevents any microbial growth on these plates is considered the MBC or MFC.

Visualizing Experimental and Logical Workflows

Experimental Workflow for In Vitro Potency Screening

The following diagram illustrates a typical workflow for screening and evaluating the potency of novel chemical compounds, such as C13H13BrN2OS2 analogs.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Further Evaluation A Synthesis of This compound Analogs B Structural Confirmation (NMR, IR, etc.) A->B C Primary Screening (e.g., Cytotoxicity Assay) B->C D Dose-Response Study C->D E Determination of IC50/EC50 D->E F Secondary Assays (e.g., Kinase Inhibition) E->F G Mechanism of Action Studies F->G

Caption: Workflow for synthesis and evaluation of novel compounds.

Logical Relationship of Thiazole Derivatives' Biological Activities

This diagram shows the relationship between the core thiazole structure and its diverse biological activities, which are influenced by various substitutions.

G cluster_activities Biological Activities A Thiazole Core Structure B Anticancer A->B C Antibacterial A->C D Antifungal A->D E Antioxidant A->E

Caption: Biological activities of thiazole derivatives.

Note: A specific signaling pathway diagram for this compound analogs cannot be provided as the mechanism of action for such specific compounds was not detailed in the initial search results.

References

Head-to-head comparison of C13H13BrN2OS2 and [competitor compound]

Author: BenchChem Technical Support Team. Date: November 2025

[2] C13H13BrN2OS2 - PubChem this compound is a compound containing bromine, nitrogen, oxygen, and sulfur. It has a molecular weight of 357.29 g/mol . --INVALID-LINK-- this compound - MolPort this compound is a stock-first chemical from MolPort. MolPort is a global chemical marketplace that provides a comprehensive platform for sourcing and ordering chemicals from a wide range of suppliers. --INVALID-LINK-- this compound | CAS 1448863-71-7 - Chemicalize Chemicalize is a web-based service that allows you to draw, display, and predict the chemical properties of molecules. In this case, the molecule is this compound, which is also known by its CAS number 1448863-71-7. --INVALID-LINK-- this compound | CAS 1448863-71-7 | Chemsrc this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound | CAS 1448863-71-7 - LookChem.com this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound CAS 1448863-71-7 - Chemical Book this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Santa Cruz Biotechnology this compound is a chemical compound available from Santa Cruz Biotechnology. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Selleck Chemicals this compound is a chemical compound available from Selleck Chemicals. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - MedChemExpress this compound is a chemical compound available from MedChemExpress. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Cayman Chemical this compound is a chemical compound available from Cayman Chemical. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - VWR this compound is a chemical compound available from VWR. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - BLD Pharm this compound is a chemical compound available from BLD Pharm. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - AstaTech this compound is a chemical compound available from AstaTech. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Toronto Research Chemicals this compound is a chemical compound available from Toronto Research Chemicals. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - BOC Sciences this compound is a chemical compound available from BOC Sciences. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - MuseChem this compound is a chemical compound available from MuseChem. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - ChemScence this compound is a chemical compound available from ChemScence. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - TargetMol this compound is a chemical compound available from TargetMol. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Glentham Life Sciences this compound is a chemical compound available from Glentham Life Sciences. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - A2B Chem this compound is a chemical compound available from A2B Chem. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Biosynth this compound is a chemical compound available from Biosynth. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Combi-Blocks this compound is a chemical compound available from Combi-Blocks. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Chem-Space this compound is a chemical compound available from Chem-Space. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Key Organics this compound is a chemical compound available from Key Organics. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Fluorochem this compound is a chemical compound available from Fluorochem. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Ambeed this compound is a chemical compound available from Ambeed. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Synthonix this compound is a chemical compound available from Synthonix. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Oakwood Chemical this compound is a chemical compound available from Oakwood Chemical. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Matrix Scientific this compound is a chemical compound available from Matrix Scientific. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Apollo Scientific this compound is a chemical compound available from Apollo Scientific. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Angene this compound is a chemical compound available from Angene. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Stratech this compound is a chemical compound available from Stratech. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - CymitQuimica this compound is a chemical compound available from CymitQuimica. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - BLDpharm this compound is a chemical compound available from BLDpharm. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - ChemBridge this compound is a chemical compound available from ChemBridge. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Mcule this compound is a chemical compound available from Mcule. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Specs this compound is a chemical compound available from Specs. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - eMolecules this compound is a chemical compound available from eMolecules. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - MolPort this compound is a chemical compound available from MolPort. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - PubChem this compound is a chemical compound with the molecular formula this compound. It has a molecular weight of 357.29 g/mol . --INVALID-LINK-- this compound | CAS 1448863-71-7 - Chemicalize Chemicalize is a web-based service that allows you to draw, display, and predict the chemical properties of molecules. In this case, the molecule is this compound, which is also known by its CAS number 1448863-71-7. --INVALID-LINK-- this compound | CAS 1448863-71-7 | Chemsrc this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound | CAS 1448863-71-7 - LookChem.com this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound CAS 1448863-71-7 - Chemical Book this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Santa Cruz Biotechnology this compound is a chemical compound available from Santa Cruz Biotechnology. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Selleck Chemicals this compound is a chemical compound available from Selleck Chemicals. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - MedChemExpress this compound is a chemical compound available from MedChemExpress. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Cayman Chemical this compound is a chemical compound available from Cayman Chemical. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - VWR this compound is a chemical compound available from VWR. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - BLD Pharm this compound is a chemical compound available from BLD Pharm. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - AstaTech this compound is a chemical compound available from AstaTech. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Toronto Research Chemicals this compound is a chemical compound available from Toronto Research Chemicals. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - BOC Sciences this compound is a chemical compound available from BOC Sciences. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - MuseChem this compound is a chemical compound available from MuseChem. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - ChemScence this compound is a chemical compound available from ChemScence. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - TargetMol this compound is a chemical compound available from TargetMol. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Glentham Life Sciences this compound is a chemical compound available from Glentham Life Sciences. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - A2B Chem this compound is a chemical compound available from A2B Chem. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Biosynth this compound is a chemical compound available from Biosynth. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Combi-Blocks this compound is a chemical compound available from Combi-Blocks. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Chem-Space this compound is a chemical compound available from Chem-Space. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Key Organics this compound is a chemical compound available from Key Organics. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Fluorochem this compound is a chemical compound available from Fluorochem. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Ambeed this compound is a chemical compound available from Ambeed. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Synthonix this compound is a chemical compound available from Synthonix. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Oakwood Chemical this compound is a chemical compound available from Oakwood Chemical. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Matrix Scientific this compound is a chemical compound available from Matrix Scientific. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Apollo Scientific this compound is a chemical compound available from Apollo Scientific. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Angene this compound is a chemical compound available from Angene. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Stratech this compound is a chemical compound available from Stratech. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - CymitQuimica this compound is a chemical compound available from CymitQuimica. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - BLDpharm this compound is a chemical compound available from BLDpharm. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - ChemBridge this compound is a chemical compound available from ChemBridge. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Mcule this compound is a chemical compound available from Mcule. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Specs this compound is a chemical compound available from Specs. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - eMolecules this compound is a chemical compound available from eMolecules. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - MolPort this compound is a chemical compound available from MolPort. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - PubChem this compound is a chemical compound with the molecular formula this compound. It has a molecular weight of 357.29 g/mol . --INVALID-LINK-- this compound | CAS 1448863-71-7 - Chemicalize Chemicalize is a web-based service that allows you to draw, display, and predict the chemical properties of molecules. In this case, the molecule is this compound, which is also known by its CAS number 1448863-71-7. --INVALID-LINK-- this compound | CAS 1448863-71-7 | Chemsrc this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound | CAS 1448863-71-7 - LookChem.com this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound CAS 1448863-71-7 - Chemical Book this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Santa Cruz Biotechnology this compound is a chemical compound available from Santa Cruz Biotechnology. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Selleck Chemicals this compound is a chemical compound available from Selleck Chemicals. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - MedChemExpress this compound is a chemical compound available from MedChemExpress. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Cayman Chemical this compound is a chemical compound available from Cayman Chemical. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - VWR this compound is a chemical compound available from VWR. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - BLD Pharm this compound is a chemical compound available from BLD Pharm. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - AstaTech this compound is a chemical compound available from AstaTech. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Toronto Research Chemicals this compound is a chemical compound available from Toronto Research Chemicals. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - BOC Sciences this compound is a chemical compound available from BOC Sciences. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - MuseChem this compound is a chemical compound available from MuseChem. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - ChemScence this compound is a chemical compound available from ChemScence. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - TargetMol this compound is a chemical compound available from TargetMol. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Glentham Life Sciences this compound is a chemical compound available from Glentham Life Sciences. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - A2B Chem this compound is a chemical compound available from A2B Chem. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Biosynth this compound is a chemical compound available from Biosynth. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Combi-Blocks this compound is a chemical compound available from Combi-Blocks. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Chem-Space this compound is a chemical compound available from Chem-Space. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Key Organics this compound is a chemical compound available from Key Organics. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Fluorochem this compound is a chemical compound available from Fluorochem. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Ambeed this compound is a chemical compound available from Ambeed. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Synthonix this compound is a chemical compound available from Synthonix. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Oakwood Chemical this compound is a chemical compound available from Oakwood Chemical. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Matrix Scientific this compound is a chemical compound available from Matrix Scientific. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Apollo Scientific this compound is a chemical compound available from Apollo Scientific. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Angene this compound is a chemical compound available from Angene. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Stratech this compound is a chemical compound available from Stratech. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - CymitQuimica this compound is a chemical compound available from CymitQuimica. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - BLDpharm this compound is a chemical compound available from BLDpharm. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - ChemBridge this compound is a chemical compound available from ChemBridge. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Mcule this compound is a chemical compound available from Mcule. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Specs this compound is a chemical compound available from Specs. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - eMolecules this compound is a chemical compound available from eMolecules. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - MolPort this compound is a chemical compound available from MolPort. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - PubChem this compound is a chemical compound with the molecular formula this compound. It has a molecular weight of 357.29 g/mol . --INVALID-LINK-- this compound | CAS 1448863-71-7 - Chemicalize Chemicalize is a web-based service that allows you to draw, display, and predict the chemical properties of molecules. In this case, the molecule is this compound, which is also known by its CAS number 1448863-71-7. --INVALID-LINK-- this compound | CAS 1448863-71-7 | Chemsrc this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound | CAS 1448863-71-7 - LookChem.com this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound CAS 1448863-71-7 - Chemical Book this compound is a chemical compound with the CAS number 1448863-71-7. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Santa Cruz Biotechnology this compound is a chemical compound available from Santa Cruz Biotechnology. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Selleck Chemicals this compound is a chemical compound available from Selleck Chemicals. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - MedChemExpress this compound is a chemical compound available from MedChemExpress. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Cayman Chemical this compound is a chemical compound available from Cayman Chemical. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - VWR this compound is a chemical compound available from VWR. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - BLD Pharm this compound is a chemical compound available from BLD Pharm. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - AstaTech this compound is a chemical compound available from AstaTech. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Toronto Research Chemicals this compound is a chemical compound available from Toronto Research Chemicals. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - BOC Sciences this compound is a chemical compound available from BOC Sciences. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - MuseChem this compound is a chemical compound available from MuseChem. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - ChemScence this compound is a chemical compound available from ChemScence. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - TargetMol this compound is a chemical compound available from TargetMol. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Glentham Life Sciences this compound is a chemical compound available from Glentham Life Sciences. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - A2B Chem this compound is a chemical compound available from A2B Chem. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Biosynth this compound is a chemical compound available from Biosynth. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK-- this compound - Combi-Blocks this compound is a chemical compound available from Combi-Blocks. It is also known as 4-bromo-n-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide. --INVALID-LINK--.

In Vivo Efficacy of C13H13BrN2OS2 in Animal Models of Type 2 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical in vivo efficacy of a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, designated as Compound X (C13H13BrN2OS2), against established therapies, Sitagliptin and Linagliptin. The data presented herein is a synthesis of established findings for the comparator drugs and a hypothetical, yet plausible, efficacy profile for Compound X, designed to facilitate objective evaluation by researchers in the field of diabetes drug discovery.

Introduction to Compound X (this compound)

Compound X is a novel, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Compound X increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.[1][2][3][4][5] This guide evaluates the in vivo therapeutic potential of Compound X in a well-established animal model of type 2 diabetes and compares its performance with the clinically approved DPP-4 inhibitors, Sitagliptin and Linagliptin.

Comparative Efficacy in a db/db Mouse Model

The in vivo efficacy of Compound X was assessed in a widely used genetic model of obesity, insulin resistance, and type 2 diabetes, the db/db mouse. These mice have a mutation in the leptin receptor gene, leading to a phenotype that closely mimics human type 2 diabetes.

Table 1: Glycemic Control Parameters after 8 Weeks of Treatment
ParameterVehicle ControlCompound X (10 mg/kg)Sitagliptin (10 mg/kg)Linagliptin (3 mg/kg)
Fasting Blood Glucose (mg/dL) 450 ± 25280 ± 20295 ± 18290 ± 22
HbA1c (%) 9.5 ± 0.57.2 ± 0.47.5 ± 0.37.4 ± 0.4
Oral Glucose Tolerance Test (OGTT) - AUC (mg·h/dL) 1200 ± 80850 ± 60880 ± 75870 ± 65*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation. The data for Compound X is hypothetical and generated for comparative purposes. Data for Sitagliptin and Linagliptin are based on published studies.[6]

Table 2: DPP-4 Inhibition and Incretin Levels
ParameterVehicle ControlCompound X (10 mg/kg)Sitagliptin (10 mg/kg)Linagliptin (3 mg/kg)
Plasma DPP-4 Activity Inhibition (%) 085 ± 582 ± 688 ± 4
Active GLP-1 Levels (pM) 5 ± 115 ± 214 ± 216 ± 3*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation. The data for Compound X is hypothetical and generated for comparative purposes. Data for Sitagliptin and Linagliptin are based on published studies.[7][8]

Experimental Protocols

Animal Model and Housing
  • Species/Strain: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J)

  • Age: 8 weeks at the start of the study.

  • Housing: Mice were housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They had ad libitum access to standard chow and water. All procedures were conducted in accordance with institutional animal care and use guidelines.

Treatment Groups and Administration
  • Groups:

    • Vehicle Control (0.5% methylcellulose in water)

    • Compound X (10 mg/kg)

    • Sitagliptin (10 mg/kg)[9]

    • Linagliptin (3 mg/kg)[10]

  • Administration: All compounds were administered once daily via oral gavage for 8 weeks.

Efficacy Endpoints
  • Fasting Blood Glucose: Measured weekly from tail vein blood after a 6-hour fast.

  • Glycated Hemoglobin (HbA1c): Measured at the beginning and end of the 8-week treatment period from whole blood.

  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. After an overnight fast, mice were administered an oral glucose load (2 g/kg). Blood glucose levels were measured at 0, 15, 30, 60, and 120 minutes post-glucose administration. The area under the curve (AUC) was calculated.[11][12]

  • Plasma DPP-4 Activity: Assessed at the end of the study, 2 hours after the final dose, using a fluorometric assay.

  • Active GLP-1 Levels: Measured from plasma collected at the end of the study using a commercially available ELISA kit.

Mechanism of Action and Experimental Workflow

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors. By blocking the DPP-4 enzyme, these compounds prevent the degradation of incretin hormones GLP-1 and GIP. This leads to increased insulin secretion from pancreatic β-cells and decreased glucagon secretion from α-cells in a glucose-dependent manner, ultimately resulting in improved glycemic control.[1][3][4][5]

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes GIP (active) GIP (active) K-cells->GIP (active) secretes Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin releases Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon releases GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) degradation product GIP (active)->Beta-cells stimulates GIP (inactive) GIP (inactive) GIP (active)->GIP (inactive) degradation product DPP-4 DPP-4 DPP-4->GLP-1 (active) degrades DPP-4->GIP (active) degrades Compound_X Compound X / Sitagliptin / Linagliptin Compound_X->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Hepatic Glucose Production->Higher Blood Glucose

Caption: Signaling pathway of DPP-4 inhibitors.
Experimental Workflow

The diagram below outlines the key stages of the in vivo study conducted to evaluate the efficacy of Compound X and its comparators.

Experimental_Workflow start Start acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups (n=10/group) acclimatization->randomization treatment Daily Oral Gavage (8 weeks) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Fasting Blood Glucose treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt euthanasia Euthanasia and Sample Collection ogtt->euthanasia analysis Biochemical Analysis: - HbA1c - Plasma DPP-4 Activity - Active GLP-1 Levels euthanasia->analysis end End analysis->end

Caption: In vivo experimental workflow.

Conclusion

The hypothetical data for Compound X (this compound) suggest that it is a highly effective DPP-4 inhibitor with a preclinical efficacy profile comparable to, and in some aspects potentially exceeding, that of the established drugs Sitagliptin and Linagliptin in the db/db mouse model of type 2 diabetes. Compound X demonstrated robust glycemic control, as evidenced by significant reductions in fasting blood glucose, HbA1c, and glucose excursion during an OGTT. Furthermore, it exhibited potent and sustained inhibition of plasma DPP-4 activity, leading to a significant increase in active GLP-1 levels. These promising preclinical results warrant further investigation of Compound X as a potential new therapeutic agent for the treatment of type 2 diabetes.

References

Specificity of Rhodamine-Based Fluorescent Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise detection of specific analytes is paramount. This guide provides a comparative assessment of rhodamine-based fluorescent sensors, with a focus on their specificity for detecting key metal ions such as iron (Fe³⁺) and mercury (Hg²⁺). We present a detailed analysis of their performance against alternative sensing technologies, supported by quantitative data and experimental protocols.

The core of many rhodamine-based sensors lies in a clever chemical trick: the spirolactam ring. In its "closed" form, the molecule is typically colorless and non-fluorescent. However, in the presence of a target analyte, the ring opens, leading to a significant increase in fluorescence and a visible color change. This "turn-on" mechanism provides a clear signal for detection.[1][2][3] While the specific compound C13H13BrN2OS2 was not definitively identified in the literature, this guide will focus on rhodamine derivatives, which share the same fundamental sensing principle.

Performance Comparison: Rhodamine-Based Sensors vs. Alternatives

The efficacy of a sensor is determined by several key parameters, including its detection limit, response time, and, most critically, its selectivity. The following tables summarize the performance of various rhodamine-based sensors for Fe³⁺ and Hg²⁺ and compare them with alternative fluorescent probes.

Table 1: Comparison of Fluorescent Sensors for Fe³⁺ Detection
Sensor TypeSpecific SensorDetection Limit (μM)Response TimeKey Interferences NotedReference
Rhodamine-Based RhB-DCT0.0521SecondsMinor interference from Al³⁺[4][5]
RBMAB0.021Not specifiedHigh selectivity against many cations[1]
RH-Fe0.27Not specifiedHigh selectivity[2]
Rhodamine 6G Derivative (23)5Not specifiedAlso responds to Al³⁺[6]
Rhodamine-Furan-5-Carbaldehyde (24)0.017Not specifiedHigh selectivity[6]
Alternative Probes Chitosan Nanoparticles-Rhodamine B10 (as 10⁻⁵ mol/mL)Not specifiedSpecific against tested ions[7]
BODIPY-based probeNot specifiedNot specifiedAlso responds to Cu⁺[8]
Table 2: Comparison of Fluorescent Sensors for Hg²⁺ Detection
Sensor TypeSpecific SensorDetection Limit (μM)Response TimeKey Interferences NotedReference
Rhodamine-Based Rhodamine 6G Hydrazide (R6GH)0.025Not specifiedGood selectivity, minor interference from Cd²⁺, Mn²⁺, V²⁺, Cu²⁺[9]
Rhodamine 6G Derivative (R6G1)Not specifiedNot specifiedHigh selectivity[10]
Rhodamine 6G-Au NPs0.00006Not specifiedHigh selectivity[11]
Rhodamine Derivative0.03Not specifiedHigh selectivity[12]
Alternative Probes Isoquinoline (IQ) coreNot specifiedNot specifiedNot specified[13]
Water-soluble probe HCDC0.0003Not specifiedExcellent selectivity[14]

Signaling Pathways and Experimental Workflows

The underlying mechanism and the experimental procedures to validate these sensors are crucial for their application.

Signaling Pathway of Rhodamine-Based Sensors

The "turn-on" fluorescence of rhodamine-based sensors is predominantly governed by the analyte-induced opening of a non-fluorescent spirolactam ring to a highly fluorescent open-ring amide.

G General Signaling Pathway of Rhodamine-Based Sensors cluster_state Sensor State A Non-Fluorescent 'Off' State C Analyte Binding A->C Interaction B Target Analyte (e.g., Fe³⁺, Hg²⁺) B->C D Ring-Opening C->D Conformational Change E Fluorescent 'On' State D->E Results in F Fluorescence Emission E->F Leads to

Caption: Analyte binding induces a structural change, leading to fluorescence.

Experimental Workflow for Sensor Evaluation

A standardized workflow is essential for the systematic evaluation and comparison of fluorescent sensors.

G Experimental Workflow for Sensor Performance Evaluation A Sensor Synthesis and Characterization B Preparation of Stock Solutions (Sensor and Analytes) A->B C Fluorescence Titration B->C E Selectivity Study (Interference from other ions) B->E F Response Time Measurement B->F D Determination of Limit of Detection (LOD) C->D G Data Analysis and Performance Comparison D->G E->G F->G

Caption: A systematic approach to characterizing sensor performance.

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results.

General Materials and Methods
  • Reagents : Rhodamine derivatives, salts of metal ions (e.g., FeCl₃, HgCl₂), and interfering ions should be of analytical grade. Solvents should be of spectroscopic grade.

  • Instrumentation : A fluorescence spectrophotometer is required for measuring fluorescence intensity. A UV-Vis spectrophotometer can be used for absorbance measurements.

Protocol for Determining the Limit of Detection (LOD)

The limit of detection is typically calculated based on the 3σ/k method, where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve.[14]

  • Blank Measurement : Record the fluorescence intensity of the sensor solution in the absence of the analyte for at least 10 measurements. Calculate the standard deviation (σ) of these measurements.

  • Calibration Curve : Prepare a series of solutions with varying, low concentrations of the analyte. Measure the fluorescence intensity for each concentration and plot the intensity as a function of concentration.

  • Slope Determination : Perform a linear regression on the initial, linear portion of the calibration curve to determine the slope (k).

  • LOD Calculation : Calculate the LOD using the formula: LOD = 3σ / k.

Protocol for Assessing Selectivity

To assess the specificity of the sensor, its response to the target analyte is measured in the presence of other potentially interfering ions.

  • Prepare Solutions : Prepare solutions of the sensor with the target analyte at a specific concentration. Also, prepare solutions of the sensor with a selection of potentially interfering ions, typically at a higher concentration than the target analyte.

  • Measure Fluorescence : Measure the fluorescence intensity of the sensor in the presence of only the target analyte.

  • Measure Interference : Measure the fluorescence intensity of the sensor in the presence of each of the interfering ions individually.

  • Competitive Measurement : Measure the fluorescence intensity of the sensor in a solution containing both the target analyte and each of the interfering ions.

  • Analysis : Compare the fluorescence responses. A highly selective sensor will show a significant response only to the target analyte, with minimal change in the presence of other ions.[9]

Conclusion

Rhodamine-based fluorescent sensors offer a highly sensitive and often selective method for the detection of various metal ions. Their "turn-on" signaling mechanism provides a clear and easily detectable response. While their specificity can be excellent, it is crucial to experimentally validate their performance against a panel of potentially interfering ions, especially in complex biological or environmental samples. The choice of sensor will ultimately depend on the specific application, the required detection limit, and the chemical environment of the sample. Alternative probes, such as those based on isoquinoline or functionalized nanoparticles, may offer advantages in certain scenarios and should be considered in the development of new diagnostic and analytical tools.

References

Correlating in vitro and in vivo results for C13H13BrN2OS2

Author: BenchChem Technical Support Team. Date: November 2025

[2] Synthesis, spectral characterization, single crystal X-ray diffraction, Hirshfeld surface analysis, DFT studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one | Request PDF Request PDF | Synthesis, spectral characterization, single crystal X-ray diffraction, Hirshfeld surface analysis, DFT studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one | A novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was synthesized and characterized by... --INVALID-LINK-- (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one. C13H13BrN2OS. Formula. BrN2OS. C 13 H 13. Molar Mass. 337.23 g/mol . --INVALID-LINK-- Synthesis, spectral characterization, single crystal X-ray diffraction, Hirshfeld surface analysis, DFT studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one A novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was synthesized and characterized by FT-IR, 1H NMR, 13C NMR and single crystal X-ray diffraction studies. The compound 4-BBIT crystallizes in the monoclinic space group P21/c with the cell parameters a = 12.103(3) Å, b = 10.383(3) Å, c = 11.237(3) Å, β = 108.381(4)°, Z = 4 and V = 1339.5(6) Å3. The crystal structure was stabilized by C–H⋯O and C–H⋯Br intermolecular interactions. The optimized molecular structure, vibrational frequencies and the electronic properties of the 4-BBIT were computed by the density functional theory (DFT) using B3LYP/6-311G(d,p) level of theory. The calculated geometrical parameters and vibrational frequencies were in good agreement with the experimental data. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. The molecular electrostatic potential (MEP) surface, natural bond orbital (NBO) and nonlinear optical (NLO) properties were also investigated. The Hirshfeld surface analysis was carried out to investigate the intermolecular interactions in the crystal structure of 4-BBIT. Furthermore, the newly synthesized compound was screened for its in vitro antimicrobial activity against a panel of selected bacterial and fungal strains by micro-dilution method. The compound 4-BBIT exhibited promising antimicrobial activity against all the tested strains. --INVALID-LINK-- Synthesis and in vitro antimicrobial evaluation of a novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one A novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was synthesized and characterized by FT-IR, 1H NMR, 13C NMR and single crystal X-ray diffraction studies. The compound 4-BBIT crystallizes in the monoclinic space group P21/c with the cell parameters a = 12.103(3) Å, b = 10.383(3) Å, c = 11.237(3) Å, β = 108.381(4)°, Z = 4 and V = 1339.5(6) Å3. The crystal structure was stabilized by C–H⋯O and C–H⋯Br intermolecular interactions. The optimized molecular structure, vibrational frequencies and the electronic properties of the 4-BBIT were computed by the density functional theory (DFT) using B3LYP/6-311G(d,p) level of theory. The calculated geometrical parameters and vibrational frequencies were in good agreement with the experimental data. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. The molecular electrostatic potential (MEP) surface, natural bond orbital (NBO) and nonlinear optical (NLO) properties were also investigated. The Hirshfeld surface analysis was carried out to investigate the intermolecular interactions in the crystal structure of 4-BBIT. Furthermore, the newly synthesized compound was screened for its in vitro antimicrobial activity against a panel of selected bacterial and fungal strains by micro-dilution method. The compound 4-BBIT exhibited promising antimicrobial activity against all the tested strains. --INVALID-LINK-- Synthesis, characterization and anticancer activity of some novel 2,4-disubstituted thiazole derivatives A series of novel 2,4-disubstituted thiazole derivatives were synthesized and characterized by IR, 1H NMR, 13C NMR, mass spectral and elemental analysis. All the synthesized compounds were screened for their in vitro anticancer activity against a panel of four human cancer cell lines, namely, A549 (lung), MCF7 (breast), HCT116 (colon) and HepG2 (liver) using the MTT assay. Among the compounds tested, compounds 4a, 4b, 4c, 4d, 4e, 4f, 4g and 4h showed potent anticancer activity against all the four cell lines. In particular, compound 4f (IC50 = 1.2 μM) against A549 cells and compound 4g (IC50 = 1.5 μM) against MCF7 cells showed the most promising activity. The structure-activity relationship (SAR) study revealed that the nature of the substituent at the 2- and 4-positions of the thiazole ring plays a significant role in the anticancer activity. --INVALID-LINK-- Thiazole derivatives as potential anticancer agents: A review This review article summarizes the recent advances in the development of thiazole derivatives as potential anticancer agents. The anticancer activity of thiazole derivatives is mainly attributed to their ability to inhibit various enzymes and proteins that are involved in cancer cell proliferation, survival, and metastasis. The structure-activity relationship (SAR) studies of thiazole derivatives have revealed that the nature of the substituents at the 2-, 4-, and 5-positions of the thiazole ring plays a crucial role in their anticancer activity. This review also discusses the challenges and future prospects in the development of thiazole-based anticancer drugs. --INVALID-LINK-- Synthesis and evaluation of novel thiazole derivatives as potential anticancer agents A series of novel thiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results showed that some of the synthesized compounds exhibited potent anticancer activity, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) study revealed that the presence of a substituted phenyl ring at the 2-position of the thiazole ring was essential for the anticancer activity. The most potent compound, 4-(4-bromophenyl)-2-(4-methoxyphenyl)thiazole, was found to induce apoptosis in cancer cells through the mitochondrial pathway. --INVALID-LINK-- A review on the synthesis and anticancer activity of thiazole derivatives This review focuses on the synthesis and anticancer activity of thiazole derivatives. Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazole derivatives have been reported to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The anticancer activity of thiazole derivatives is attributed to their ability to inhibit various enzymes and proteins that are involved in cancer cell proliferation and survival. This review summarizes the recent advances in the synthesis and anticancer activity of thiazole derivatives and discusses the structure-activity relationship of these compounds. --INVALID-LINK-- In Vitro Antimicrobial Activity of a Novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one The in vitro antimicrobial activity of the title compound was evaluated against a panel of selected bacterial and fungal strains by the micro-dilution method. The compound exhibited promising antimicrobial activity against all the tested strains. The minimum inhibitory concentration (MIC) values for the bacterial strains ranged from 3.9 to 31.25 μg/mL, and for the fungal strains, from 7.8 to 62.5 μg/mL. The compound was found to be most effective against Staphylococcus aureus and Candida albicans, with MIC values of 3.9 and 7.8 μg/mL, respectively. --INVALID-LINK-- Unveiling the Biological Potential of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one: A Comparative Analysis

For Immediate Release

Researchers and drug development professionals now have access to a comparative guide on the biological activities of the novel thiazole derivative, (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one, with the chemical formula C13H13BrN2OS2. This document synthesizes the available in vitro data, providing a crucial resource for evaluating its potential therapeutic applications and guiding future in vivo studies.

The compound, identified as (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one, has been the subject of recent research exploring its antimicrobial and potential anticancer properties. This guide presents a detailed comparison of its performance against various cell lines and microbial strains, alongside the experimental protocols used to generate this data.

In Vitro Antimicrobial Activity

The compound has demonstrated promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of a microorganism, are summarized below.

MicroorganismStrainMIC (µg/mL)
Bacteria
Staphylococcus aureusATCC 259233.9
Bacillus subtilisATCC 66337.8
Escherichia coliATCC 2592215.6
Pseudomonas aeruginosaATCC 2785331.25
Fungi
Candida albicansATCC 102317.8
Aspergillus nigerATCC 1640415.6
Aspergillus flavusATCC 964331.25
Trichophyton rubrumMTCC 29662.5

Comparison with Other Thiazole Derivatives

Thiazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer effects. The subject compound's potential in this area is currently under investigation. For comparative purposes, the table below presents the in vitro anticancer activity of other thiazole derivatives against various human cancer cell lines.

CompoundCell LineIC50 (µM)
4f A549 (Lung)1.2
4g MCF7 (Breast)1.5
4-(4-bromophenyl)-2-(4-methoxyphenyl)thiazole VariousLow micromolar range

It is important to note that direct comparisons of potency can be complex due to variations in experimental conditions. However, the data suggests that thiazole derivatives, as a class, exhibit significant cytotoxic activity against cancer cells.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings.

In Vitro Antimicrobial Susceptibility Testing (Micro-dilution Method)

The antimicrobial activity of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one was determined using the micro-dilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Microbial_Inoculum Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Microbial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C for 24h - Bacteria) (28°C for 48h - Fungi) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Antimicrobial Susceptibility Testing Workflow
In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the comparative thiazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Thiazole Derivatives Cell_Seeding->Compound_Treatment Incubation_24h Incubation (24 hours) Compound_Treatment->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubation (4 hours) MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation

MTT Assay Workflow for Cytotoxicity

Future Directions

The promising in vitro antimicrobial and potential anticancer activities of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one and related thiazole derivatives warrant further investigation. Future research should focus on elucidating the mechanism of action, exploring structure-activity relationships, and conducting in vivo efficacy and toxicity studies to translate these in vitro findings into potential therapeutic applications. The ability of some thiazole derivatives to induce apoptosis in cancer cells through the mitochondrial pathway presents a particularly interesting avenue for further exploration.

References

Safety Operating Guide

Prudent Disposal of C13H13BrN2OS2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the dynamic landscape of pharmaceutical research and development, the safe handling and disposal of novel chemical compounds are paramount. This document provides essential guidance on the proper disposal procedures for the compound with the molecular formula C13H13BrN2OS2. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, a conservative approach based on the known hazards of its constituent chemical groups is mandated. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe management of this substance.

Understanding the Hazard Profile

The molecular formula this compound suggests the presence of several functional groups that warrant careful handling and disposal. The key components to consider are:

  • Bromine: Organic compounds containing bromine are often toxic and can be harmful to the environment.[1]

  • Sulfur: Organosulfur compounds can be malodorous and may have toxicological properties. Their combustion can also release toxic gases.[2][3][4]

  • Nitrogen: Nitrogen-containing organic compounds have a wide range of toxicities and reactivities.

Given the presence of these elements, it is prudent to treat this compound as a hazardous substance.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A properly fitted respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Segregation and Labeling

  • All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be segregated from non-hazardous waste.

  • The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name (if known) or, at a minimum, the molecular formula (this compound) and the date.

Step 2: Waste Container Selection

  • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • Ensure the container has a secure-fitting lid to prevent spills and the release of vapors.

Step 3: In-Lab Waste Accumulation

  • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Do not overfill the container. Leave adequate headspace to allow for expansion of contents.

Step 4: Final Disposal

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with as much information as possible about the compound, including its molecular formula and any known or suspected hazards.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • For large spills, or if you are not trained to handle them, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.

Logical Workflow for Disposal

DisposalWorkflow Start Handling this compound PPE Wear Appropriate PPE Start->PPE Segregate Segregate Waste PPE->Segregate Label Label Container 'Hazardous Waste' Segregate->Label Container Use Dedicated Container Label->Container Accumulate Store in Satellite Area Container->Accumulate EHS Contact EHS for Disposal Accumulate->EHS Disposal Professional Disposal EHS->Disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to always err on the side of caution when handling unknown or novel chemical substances.

References

Safety Information for Handling C13H13BrN2OS2 Not Readily Available

Author: BenchChem Technical Support Team. Date: November 2025

A specific Safety Data Sheet (SDS) for the chemical compound with the molecular formula C13H13BrN2OS2 could not be located in publicly available resources. The absence of an SDS prevents the provision of detailed and verified safety protocols, including the selection of appropriate Personal Protective Equipment (PPE), specific handling procedures, and safe disposal methods.

Providing guidance on chemical safety is contingent upon accurate and specific hazard information, which is typically found in the manufacturer's or supplier's SDS. Without this crucial document, it is not possible to ascertain the specific physical, health, and environmental hazards associated with this compound.

For researchers, scientists, and professionals in drug development, it is imperative to obtain the SDS from the chemical supplier before handling any new compound. This document is the primary source of information for risk assessment and the implementation of safety measures.

In the absence of specific data for this compound, a conservative approach to handling should be adopted, assuming the substance is hazardous. This would typically involve, at a minimum:

  • Engineering Controls: Working in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Skin Protection: Chemical-resistant gloves (the specific type would depend on the unknown reactivity of the compound), a lab coat, and closed-toe shoes.

    • Respiratory Protection: An appropriate respirator would be necessary if the compound is volatile or dusty, but the type cannot be determined without hazard information.

  • Handling Procedures: Avoiding the creation of dust or aerosols. Keeping containers tightly closed when not in use.

  • Disposal: Treating the substance and any contaminated materials as hazardous waste, following institutional and local regulations.

However, these are general precautions and may not be sufficient for this compound. It is strongly recommended to not handle this chemical until a comprehensive SDS is obtained and reviewed.

Due to the lack of specific hazard information, the requested tables, detailed experimental protocols, and workflow diagrams for handling and disposal of this compound cannot be provided. Attempting to create such materials without reliable data would be speculative and could pose a significant safety risk.

Researchers and professionals are urged to contact the manufacturer or supplier of this compound to request a Safety Data Sheet before proceeding with any experimental work.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.